5,6-Difluoro-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472079 | |
| Record name | 5,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161712-77-2 | |
| Record name | 5,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Difluoro-1-indanone: A Key Intermediate for Advanced Drug Discovery
Introduction: The Strategic Value of Fluorination in a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indanone scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a reliable anchor for pharmacophoric elements, enabling precise spatial orientation for optimal target engagement. The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,6-Difluoro-1-indanone, dramatically enhances its utility for drug development professionals. Fluorine's unique electronic properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]
This technical guide offers a comprehensive exploration of this compound, a pivotal building block for researchers and scientists. We will delve into its core properties, provide field-proven synthetic protocols, analyze its chemical reactivity, and discuss its application in the synthesis of next-generation therapeutics, moving beyond a simple recitation of data to explain the causal relationships that drive its utility in the laboratory.
Core Physicochemical & Structural Properties
This compound is a crystalline solid at room temperature. The two fluorine atoms on the benzene ring are critical modulators of the molecule's electronic and physical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 161712-77-2 | [3][4] |
| Molecular Formula | C₉H₆F₂O | [3][5] |
| Molecular Weight | 168.14 g/mol | [3][5] |
| IUPAC Name | 5,6-difluoro-2,3-dihydroinden-1-one | [5] |
| Appearance | White to off-white crystalline solid | Inferred from analogs[6] |
| Melting Point | Not experimentally published; estimated to be higher than 5-fluoro-1-indanone (38-40 °C) and potentially near that of 5,7-difluoro-1-indanone (80-84 °C) due to molecular symmetry and packing. | |
| Solubility | Insoluble in water; soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone. | Inferred from analogs[7] |
Synthesis: Intramolecular Friedel-Crafts Acylation
The most reliable and scalable method for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[8][9] This reaction proceeds by cyclizing a phenylpropanoic acid derivative under strong acidic conditions. For this compound, the logical precursor is 3-(3,4-difluorophenyl)propanoic acid. The choice of a strong acid like polyphosphoric acid (PPA) or chlorosulfonic acid is critical; these reagents act as both the catalyst and solvent, driving the reaction to completion.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from 5-Fluoro-1-indanone Synthesis)[1][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 10 mL per gram of starting material). The addition should be controlled to manage any initial exotherm.
-
Reaction Monitoring: Stir the resulting solution at room temperature. The progress of the reaction is effectively monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This quenching step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Final purification is achieved by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by three key regions: the electrophilic carbonyl carbon, the acidic α-protons, and the electron-deficient aromatic ring. The two electron-withdrawing fluorine atoms significantly influence the molecule's behavior compared to its non-fluorinated parent.[10]
-
Carbonyl Group: The ketone is susceptible to nucleophilic attack. It readily undergoes reactions such as reduction with sodium borohydride (NaBH₄) to form the corresponding indanol, and condensation reactions like the Knoevenagel condensation.[1]
-
Alpha-Protons: The protons on the carbon adjacent to the carbonyl (C2) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for alkylation and aldol condensation reactions, allowing for derivatization at the C2 position. The electron-withdrawing effect of the fluorinated ring enhances the acidity of these protons.[10]
-
Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic aromatic substitution but activate it for potential nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present or under harsh conditions.
Caption: Key reactive sites of the this compound core.
Applications in Drug Development & Medicinal Chemistry
The true value of this compound is realized in its role as a precursor to complex, biologically active molecules. The difluoro substitution pattern is particularly sought after for its ability to block metabolic oxidation at the 5 and 6 positions, a common liability for many drug candidates. This can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced bioavailability.
While specific drugs derived from the 5,6-difluoro isomer are in early-stage development, the broader class of fluorinated indanones has shown significant promise in several therapeutic areas:
-
Oncology: Indanone derivatives have been investigated as inhibitors of crucial cancer-related enzymes. For example, thiosemicarbazones synthesized from fluorinated indanones show potential as anti-cancer agents.[2]
-
Neurodegenerative Diseases: The indanone scaffold is a core component of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, such as Donepezil.[10] Synthesizing difluorinated analogs offers a clear strategy for developing novel agents with potentially improved brain penetration and metabolic resistance.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon scaffolds structurally related to indanone. The fluorine atoms can modulate the acidity and binding characteristics of derivatives designed as selective enzyme inhibitors (e.g., COX-2).[8]
Caption: Hypothetical role of a derivative in modulating a disease pathway.
Spectroscopic Profile: A Predictive Analysis
Definitive structural confirmation relies on spectroscopic analysis. While a specific high-resolution spectrum for this compound requires experimental acquisition, a predictive profile can be constructed based on its structure and data from analogous compounds.[11][12]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region: Two singlets (or narrow doublets due to long-range coupling) corresponding to the protons at C4 and C7. Their chemical shifts will be downfield due to the aromatic ring current and deshielding from the carbonyl and fluorine atoms.- Aliphatic Region: Two triplets (integrating to 2H each) around 2.5-3.5 ppm, corresponding to the two methylene groups (-CH₂-CH₂-). These will appear as an A₂B₂ system. |
| ¹³C NMR | - Carbonyl Carbon: A signal far downfield, typically >190 ppm.- Aromatic Carbons: Four signals in the aromatic region (110-160 ppm). The two carbons directly bonded to fluorine (C5 and C6) will appear as large doublets due to strong one-bond ¹J(C-F) coupling (typically >240 Hz). The other two aromatic carbons will also show smaller couplings to the fluorine atoms.- Aliphatic Carbons: Two signals in the upfield region (20-40 ppm). |
| IR Spectroscopy | - A strong, sharp absorption band around 1710-1730 cm⁻¹ characteristic of the conjugated ketone C=O stretch.- Strong absorption bands in the 1200-1300 cm⁻¹ region corresponding to the C-F stretching vibrations.- Weaker bands for aromatic C-H and aliphatic C-H stretching above and below 3000 cm⁻¹, respectively. |
| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ at m/z = 168 .- A characteristic fragment ion [M-CO]⁺ at m/z = 140 , resulting from the common loss of carbon monoxide from the cyclic ketone. |
Safety & Handling
As a research chemical, this compound must be handled with appropriate care, assuming all unknown compounds are hazardous. The GHS classification for closely related difluoro-indanones provides a strong basis for safe handling procedures.[13]
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. Use only in a well-ventilated area or fume hood. |
| Skin Irritation | Warning: Causes skin irritation. | Wear nitrile or neoprene gloves and a lab coat. |
| Eye Irritation | Warning: Causes serious eye irritation. | Wear chemical safety goggles or a face shield. |
Handling Recommendations:
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and chemically resistant gloves. For handling larger quantities of solid, a dust mask may be appropriate.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
Conclusion
This compound is more than just another chemical intermediate; it is a strategically designed building block that leverages the power of fluorine chemistry on a privileged scaffold. Its robust synthesis, predictable reactivity, and the desirable properties imparted by the difluoro motif make it an exceptionally valuable tool for medicinal chemists. By enabling the creation of compounds with enhanced metabolic stability and potentially novel binding interactions, this compound serves as a gateway to exploring new chemical space in the urgent and ongoing search for safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.cn [capotchem.cn]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nmr.tamu.edu [nmr.tamu.edu]
- 13. 5,7-Difluoro-1-indanone | C9H6F2O | CID 11789595 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectral Properties of 5,6-Difluoro-1-indanone
Abstract
5,6-Difluoro-1-indanone is a key fluorinated building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, influencing its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount for its effective use in synthesis and drug development. This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the unambiguous identification and characterization of this compound. We delve into the causality behind the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Indanones
Indanone scaffolds are prevalent in a wide range of biologically active molecules. The incorporation of fluorine atoms can enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. This compound, with its vicinal difluoro substitution, presents a unique electronic profile, making it a valuable precursor for novel therapeutics. A thorough understanding of its spectral signature is the foundational first step in any research and development endeavor.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme for this compound (Molecular Formula: C₉H₆F₂O, Molecular Weight: 168.14 g/mol ) will be used throughout this guide.[1]
Caption: Structure and numbering of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•).
-
Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Data Presentation & Interpretation
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragment resulting from a common pathway for cyclic ketones.
| m/z Value | Relative Intensity | Interpretation |
| 168 | High | [M]⁺• (Molecular Ion) |
| 140 | High | [M-CO]⁺• |
| 112 | Medium | [M-CO-CO]⁺• or [M-C₂H₂F₂]⁺• |
Causality and Insights:
-
Molecular Ion ([M]⁺• at m/z 168): The presence of a strong peak at m/z 168 confirms the molecular weight of C₉H₆F₂O.[1] The high stability of the aromatic system allows the molecular ion to be readily detected.
-
Loss of Carbon Monoxide ([M-CO]⁺• at m/z 140): The most significant fragmentation pathway for indanones and other cyclic ketones is the neutral loss of a carbon monoxide (CO) molecule (28 Da).[2] This occurs via a retro-Diels-Alder-type cleavage of the five-membered ring, resulting in a stable difluorobenzocyclobutene radical cation. This is a highly characteristic and diagnostically important fragment.
Caption: Primary fragmentation pathway in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal, where it reflects internally and penetrates a short distance into the sample. Specific frequencies are absorbed, and the attenuated beam is directed to a detector.
-
Analysis: The resulting interferogram is converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform (FT).
Data Presentation & Interpretation
The IR spectrum provides clear evidence for the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3050 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1720 - 1700 | Strong | C=O Stretch (Ketone) |
| ~1610, ~1490 | Medium | Aromatic C=C Stretch |
| ~1270 - 1240 | Strong | Aryl C-F Stretch |
| ~900 - 800 | Strong | Aromatic C-H Bend (oop) |
Causality and Insights:
-
Carbonyl (C=O) Stretch: The most prominent feature is the strong, sharp absorption band around 1710 cm⁻¹. This frequency is characteristic of a five-membered cyclic ketone conjugated with an aromatic ring. Conjugation slightly lowers the frequency from a typical saturated ketone (~1715 cm⁻¹) due to a decrease in the double bond character of the C=O group.
-
Carbon-Fluorine (C-F) Stretch: A strong absorption in the 1270-1240 cm⁻¹ region is indicative of the C-F stretching vibration of the aryl fluorides. This band is often intense due to the large change in dipole moment associated with the C-F bond vibration.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete structural verification.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Approximately 5-10 mg (for ¹H) or 20-50 mg (for ¹³C, ¹⁹F) of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] The acquisition parameters (pulse sequence, number of scans, relaxation delay) are optimized for each nucleus to obtain a high-quality spectrum with a good signal-to-noise ratio.[3][4]
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum.
¹H NMR Spectroscopy: Proton Environment
The proton NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.55 | t (triplet) | 1H | H-4 | JH4-F5 ≈ 8-9 Hz |
| ~7.30 | t (triplet) | 1H | H-7 | JH7-F6 ≈ 8-9 Hz |
| ~3.15 | t (triplet) | 2H | H-3 (CH₂) | JH3-H2 ≈ 6 Hz |
| ~2.75 | t (triplet) | 2H | H-2 (CH₂) | JH2-H3 ≈ 6 Hz |
Causality and Insights:
-
Aromatic Protons (H-4, H-7): There are only two protons on the aromatic ring. H-4 is primarily coupled to the adjacent fluorine at C-5, and H-7 is coupled to the fluorine at C-6. This results in both signals appearing as triplets (or more accurately, doublet of doublets with similar coupling constants that appear as a triplet) due to ortho H-F coupling, a key diagnostic feature. The electron-withdrawing nature of the carbonyl and fluorine atoms shifts these protons downfield.
-
Aliphatic Protons (H-2, H-3): The two methylene groups appear as two distinct triplets in the aliphatic region. The protons at C-2, being alpha to the carbonyl group, are more deshielded and appear further downfield (~2.75 ppm) than the protons at C-3 (~3.15 ppm).[5] They are coupled only to each other, resulting in a simple triplet splitting pattern for each.
¹³C NMR Spectroscopy: Carbon Backbone
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | C-F Coupling (J, Hz) |
| ~194.0 | C-1 (C=O) | |
| ~153.0 | C-5, C-6 | ¹JCF ≈ 250-260 Hz (large doublet) |
| ~135.0 | C-7a | ²JCF ≈ 15-20 Hz (doublet of doublets) |
| ~132.0 | C-3a | ²JCF ≈ 15-20 Hz (doublet of doublets) |
| ~115.0 | C-4, C-7 | ²JCF ≈ 20-25 Hz (doublet of doublets) |
| ~36.5 | C-2 | |
| ~26.0 | C-3 |
Causality and Insights:
-
Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield around 194 ppm.
-
Fluorine-Coupled Carbons: The most striking feature is the large one-bond coupling constant (¹JCF) for the carbons directly attached to fluorine (C-5 and C-6), which splits their signals into large doublets.[6] Carbons that are two or three bonds away also show smaller couplings (²JCF, ³JCF), leading to more complex splitting patterns (doublet of doublets), which confirms the fluorine positions.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |
| ~ -125 to -135 | m (multiplet) | F-5, F-6 |
Causality and Insights:
-
Chemical Shift: The chemical shift of aryl fluorides can vary but typically falls within this range relative to a standard like CFCl₃.[8][9]
-
Multiplicity: The two fluorine atoms are in different environments relative to the carbonyl group, but their chemical shifts may be very similar. They will show coupling to the adjacent aromatic protons (H-4 and H-7, respectively) and potentially to each other (F-F coupling), resulting in complex multiplets. This provides definitive proof of the 5,6-difluoro substitution pattern.
Integrated Spectral Analysis Workflow
A robust structural confirmation relies on synthesizing the information from all spectroscopic techniques. The following workflow illustrates this self-validating process.
Caption: Workflow for integrated spectral analysis.
Conclusion
The collective data from Mass Spectrometry, Infrared Spectroscopy, and multinuclear NMR Spectroscopy provide a cohesive and unambiguous portrait of this compound. The molecular weight is confirmed by MS, which also shows the characteristic loss of carbon monoxide. IR spectroscopy validates the presence of the key ketone and carbon-fluorine functionalities. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy work in concert to map out the complete atomic connectivity, with the observed proton-fluorine and carbon-fluorine coupling patterns serving as definitive proof of the 5,6-difluoro substitution pattern. This comprehensive spectral guide serves as an authoritative reference for the confident identification and quality control of this important synthetic intermediate.
References
- 1. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. colorado.edu [colorado.edu]
An In-depth Technical Guide to 5,6-Difluoro-1-indanone: A Key Intermediate in Modern Drug Discovery
Abstract
5,6-Difluoro-1-indanone, a halogenated bicyclic ketone, has emerged from relative obscurity to become a pivotal building block in contemporary medicinal chemistry. While not a therapeutic agent in itself, its strategic incorporation into more complex molecular architectures has proven instrumental in the development of novel drug candidates. The presence of two fluorine atoms on the aromatic ring significantly modulates the physicochemical properties of the indanone core, influencing factors such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the discovery, synthesis, and critical applications of this compound, offering a technical resource for researchers and professionals in drug development and organic synthesis.
Introduction: The Rise of Fluorinated Scaffolds
The indanone framework, a fusion of a benzene ring and a cyclopentanone ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, facilitating interaction with biological targets. The strategic introduction of fluorine atoms into organic molecules is a widely employed tactic in drug design to enhance pharmacokinetic and pharmacodynamic properties. It is within this context that this compound (CAS No. 161712-77-2) has gained prominence.[1] Its history is not one of a singular, celebrated discovery, but rather a story of enabling innovation, primarily documented within the patent literature as a crucial intermediate for high-value therapeutic targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of a synthetic building block begins with its fundamental properties and spectroscopic signature.
Physical and Chemical Properties
The introduction of two fluorine atoms imparts distinct characteristics to the indanone core.
| Property | Value | Source(s) |
| CAS Number | 161712-77-2 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| IUPAC Name | 5,6-difluoro-2,3-dihydroinden-1-one | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not consistently reported in public literature | |
| Boiling Point | Not consistently reported in public literature | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General knowledge |
Spectroscopic Characterization
While a definitive, publicly available, fully assigned high-resolution spectrum is not consistently reported, the expected spectroscopic data can be reliably predicted based on the analysis of its structural analogues, such as 5-fluoro-1-indanone.[2]
-
¹H NMR: The proton NMR spectrum is expected to feature two aromatic protons, appearing as complex multiplets due to proton-proton and proton-fluorine couplings. The two methylene groups of the cyclopentanone ring will present as two distinct triplets around δ 2.7-3.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C=O) will be the most downfield signal (typically >190 ppm). The two carbons bonded to fluorine will exhibit large, characteristic C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR will display two distinct signals for the non-equivalent fluorine atoms at the C5 and C6 positions.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band for the ketone carbonyl group (C=O) stretch, expected in the range of 1710-1730 cm⁻¹. Additional characteristic bands will include aromatic C-H stretching (~3050-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and strong C-F stretching bands (~1250 cm⁻¹).[2]
-
Mass Spectrometry (MS): The mass spectrum will show a strong molecular ion peak [M]⁺ at m/z 168. A characteristic fragmentation pattern for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, leading to a significant fragment at m/z 140.
Discovery and Historical Synthesis
The documented history of this compound is intrinsically linked to its utility in pharmaceutical research and development, with its first appearances noted in patent literature as a key synthetic intermediate. Its synthesis is a classic example of intramolecular electrophilic aromatic substitution.
The Precursor: 3-(3,4-Difluorophenyl)propanoic Acid
The logical and established precursor for the synthesis of this compound is 3-(3,4-difluorophenyl)propanoic acid (CAS No. 161712-75-0).[3][4] The preparation of this acid is a critical first step. While various methods exist for analogous phenylpropanoic acids, a common route involves the Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.
Caption: Synthetic pathway to the key precursor.
Intramolecular Friedel-Crafts Cyclization
The cornerstone of indanone synthesis is the intramolecular Friedel-Crafts acylation.[3] This reaction involves the cyclization of the phenylpropanoic acid precursor in the presence of a strong acid catalyst. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, necessitating potent acid catalysts to drive the electrophilic substitution.
Caption: Cyclization to form the indanone ring.
Detailed Experimental Protocols
The following protocols are representative methodologies based on established chemical principles for the synthesis of fluorinated indanones.
Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid
This procedure involves a two-step sequence starting from 3,4-difluorobenzaldehyde.
-
Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.
-
Reaction Execution: Heat the mixture at reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude 3-(3,4-difluorophenyl)propenoic acid. Filter the solid, wash with water, and dry.
-
Reduction: Dissolve the crude propenoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(3,4-difluorophenyl)propanoic acid.
Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts cyclization.
-
Reaction Setup: In a flask equipped with a stirrer and a gas outlet, cautiously add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions to an excess of polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at 0-10 °C.
-
Reaction Execution: After the addition is complete, slowly warm the mixture to 80-100 °C and stir for 1-3 hours. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile intermediate. The difluoro substitution pattern is particularly valuable for modulating the electronic properties and metabolic stability of the final active molecules.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A significant application of this indanone is in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism.[5][6] DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[7][8] The this compound moiety is used to construct complex heterocyclic systems that bind to the active site of the DPP-4 enzyme. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring.
Caption: Role in the DPP-4 inhibitor discovery workflow.
Organic Electronics
More recently, derivatives of this compound have been utilized in the field of materials science. Specifically, it serves as a building block for creating novel electron-acceptor molecules used in organic photodetectors (OPDs).[9][10] The strong electron-withdrawing nature of the difluorinated indanone core helps to tune the electronic energy levels (LUMO) of the final molecule, which is critical for efficient charge separation and transport in organic electronic devices.
Conclusion
This compound exemplifies the critical role of enabling intermediates in modern chemical and pharmaceutical research. Its history is written not in standalone publications of its discovery, but within the experimental sections of patents and papers targeting complex, high-value molecules. The synthetic accessibility of this compound, coupled with the advantageous properties conferred by its difluoro substitution, ensures its continued relevance for scientists and researchers. This guide has provided a consolidated technical overview, from its logical synthesis to its impactful applications, underscoring its status as a key component in the toolbox of medicinal and materials chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(3,4-Difluorophenyl)propanoic Acid [myskinrecipes.com]
- 4. 3-(3,4-Difluorophenyl)propionic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. A potent dipeptide inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Performance Organic Photodetectors from a High-Bandgap Indacenodithiophene-Based π-Conjugated Donor-Acceptor Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-detectivity organic photodetectors based on a thick-film photoactive layer using a conjugated polymer containing a naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Emergent Therapeutic Potential of 5,6-Difluoro-1-indanone Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid framework provides an ideal template for the strategic orientation of functional groups, enabling precise interactions with biological targets. The introduction of fluorine atoms into this scaffold is a well-established strategy to modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[3][4] This guide focuses on the potential of 5,6-difluoro-1-indanone derivatives, a class of compounds that, while less explored than their mono-fluorinated counterparts, holds significant promise for the development of novel therapeutics. We will synthesize current knowledge on related indanone derivatives to forecast the potential applications of the 5,6-difluoro series in oncology, neurodegenerative disease, and inflammatory disorders, providing detailed mechanistic insights and robust experimental protocols to guide future research.
The 1-Indanone Scaffold: A Foundation for Bioactivity
The indanone core is a recurring motif in molecules with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[5][6] The most notable example is Donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, which features a substituted indanone moiety.[2][7] The success of such drugs has spurred significant interest in exploring the vast chemical space accessible through indanone derivatization.
The difluorination at the 5 and 6 positions of the benzene ring is of particular interest. The two strong electron-withdrawing fluorine atoms are expected to significantly alter the electronic properties of the scaffold, potentially enhancing its interaction with target proteins and improving its pharmacokinetic profile.[8]
Synthetic Pathways and Derivatization
The foundational this compound scaffold is typically synthesized via an intramolecular Friedel-Crafts cyclization of a corresponding difluorinated phenylpropanoic acid or its acyl chloride.[3] This core can then be derivatized at several key positions to generate a diverse library of compounds for screening.
Diagram: General Synthetic Workflow
Caption: General synthetic route to this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for synthesizing the core scaffold.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), slowly add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) to an excess of chlorosulfonic acid (e.g., 10-20 eq) at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir until the reaction is complete. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker to quench the reaction.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.[3][4]
Potential Biological Activities and Mechanisms of Action
By examining the well-documented activities of related indanone derivatives, we can project the therapeutic potential of the 5,6-difluoro series.
Anticancer Activity
Numerous indanone derivatives, particularly 2-benzylidene-1-indanones, have demonstrated potent cytotoxicity against a range of human cancer cell lines.[5][6] The introduction of fluorine is often associated with enhanced anticancer activity.
Known Mechanisms of Action:
-
Tubulin Polymerization Inhibition: A primary mechanism for the anticancer effect of certain indanones is the disruption of microtubule dynamics.[3][9] By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.[5][9]
-
Signaling Pathway Modulation: Some derivatives have been shown to inhibit key cancer-promoting signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell proliferation and survival.[3][4]
Table 1: Cytotoxic Activity of Selected Indanone Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Benzylidene-1-indanones | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | 0.01 - 0.88 | [5][9] |
| Indanone-thiazolyl hydrazone | HT-29 (Colorectal) | 0.41 - 0.44 | [3][9] |
| Indanone-thiazolyl hydrazone | COLO 205 (Colorectal) | 0.98 - 6.85 |[3][9] |
Projected Role of 5,6-Difluoro Substitution: The strong electron-withdrawing nature of the two fluorine atoms could enhance the binding affinity of derivatives to the colchicine binding site on tubulin, potentially leading to more potent inhibition of microtubule assembly.
Diagram: Anticancer Mechanism via Tubulin Inhibition
Caption: Inhibition of tubulin polymerization by indanone derivatives.
Neuroprotective Activity
The indanone scaffold is central to the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[2][7]
Known Mechanisms of Action:
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. AChE inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, enhancing neurotransmission.[4] The indanone moiety of Donepezil is a key component for its potent AChE inhibition.[4][5]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Inhibitors of these enzymes are used to treat depression and Parkinson's disease. C6-substituted 1-indanones have been identified as effective and selective MAO-B inhibitors.[5]
Projected Role of 5,6-Difluoro Substitution: Fluorine substitution can enhance blood-brain barrier permeability and modify binding interactions within the active sites of AChE or MAO enzymes, potentially leading to derivatives with improved potency and selectivity.[10]
Anti-inflammatory Activity
Indanone derivatives have shown significant promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3]
Known Mechanisms of Action:
-
COX-2 Inhibition: COX-2 is an enzyme responsible for producing prostaglandins, which are key mediators of inflammation and pain.[3] Selective COX-2 inhibitors are sought after as they can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]
-
NF-κB Pathway Inhibition: As mentioned in the anticancer section, the NF-κB pathway is also a central regulator of the inflammatory response.[4]
Some indanone derivatives have exhibited stronger inhibition of paw edema in rat models than the standard NSAID indomethacin.[5] An indanone derivative isolated from Fernandoa adenophylla showed significant dose-dependent inhibition of red blood cell lysis, a common assay for anti-inflammatory activity.[11][12]
Diagram: Anti-inflammatory Mechanism via COX-2 Inhibition
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Key Experimental Methodologies
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is fundamental for assessing the anticancer potential of newly synthesized derivatives.[9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
Protocol: COX-2 Inhibition Assay (In Vitro)
This protocol can be used to screen derivatives for anti-inflammatory activity.
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Inhibitor Incubation: Add various concentrations of the test derivatives to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Add the COX-2 enzyme to all wells and pre-incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Termination & Detection: Incubate for a specified time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a quenching solution (e.g., HCl). The amount of prostaglandin E₂ (PGE₂) produced can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Future Perspectives and Challenges
The this compound scaffold is a promising starting point for the development of novel therapeutics. The compiled evidence from related indanone structures strongly suggests potential efficacy in oncology, neurodegeneration, and inflammatory diseases.
Key challenges and future directions include:
-
Systematic SAR Studies: A comprehensive structure-activity relationship (SAR) study is necessary to optimize the potency and selectivity of these derivatives for specific biological targets.
-
Target Identification: For novel compounds with high potency, identifying the precise molecular target and mechanism of action will be critical.
-
Pharmacokinetic Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is crucial to identify candidates with favorable drug-like properties.[13]
-
In Vivo Validation: Promising in vitro candidates must be validated in relevant animal models of cancer, neurodegeneration, or inflammation to confirm their therapeutic efficacy and safety.[10][14]
By leveraging the established biological profile of the indanone core and the unique properties imparted by difluorination, researchers are well-positioned to uncover new and potent drug candidates from the this compound class.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 161712-77-2 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5,6-Difluoro-1-indanone via Intramolecular Friedel-Crafts Acylation
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Fluorination of this scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive, field-proven protocol for the synthesis of 5,6-difluoro-1-indanone, a key building block in drug discovery. The synthesis is achieved through a robust and widely employed intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses critical process parameters, and outlines essential safety precautions.
Introduction and Significance
This compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The indanone core is present in drugs targeting a range of conditions, including neurodegenerative diseases like Alzheimer's.[1] The strategic placement of two fluorine atoms on the benzene ring is particularly noteworthy. The strong inductive electron-withdrawing effect of fluorine can alter the electronic properties of the molecule, often leading to improved pharmacological profiles.[2]
The classical and most reliable method for constructing the fused ring system of indanones is the intramolecular Friedel-Crafts acylation.[3] This reaction involves the cyclization of an arylpropanoic acid or its more reactive acyl chloride derivative, promoted by a strong Brønsted or Lewis acid catalyst.[1][3] This protocol focuses on the direct cyclization of 3-(3,4-difluorophenyl)propanoic acid, a method that is often favored for its operational simplicity.
Reaction Mechanism: Electrophilic Aromatic Substitution
The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway. The key steps are outlined below:
-
Activation and Formation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., Polyphosphoric Acid - PPA). This activation facilitates the formation of a highly electrophilic acylium ion intermediate.
-
Intramolecular Electrophilic Attack: The acylium ion is then attacked by the electron-rich difluorobenzene ring in an intramolecular fashion. Despite the deactivating effect of the two fluorine atoms, the ortho-para directing nature of the alkyl chain favors cyclization at the position ortho to the chain, leading to the formation of the five-membered ring.[4][5]
-
Deprotonation and Aromatization: The final step involves the loss of a proton from the carbocation intermediate (a sigma complex), which restores the aromaticity of the benzene ring and yields the final this compound product.[1]
Caption: The reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the direct cyclization of 3-(3,4-difluorophenyl)propanoic acid using polyphosphoric acid (PPA) as both the catalyst and solvent.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3-(3,4-Difluorophenyl)propanoic acid | 26304-45-8 | 186.15 | Starting material, solid. |
| Polyphosphoric acid (PPA) | 8017-16-1 | Variable | Catalyst and solvent; viscous liquid. Corrosive.[6] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent. Suspected carcinogen.[7] |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Ethyl Acetate | 141-78-6 | 88.11 | Component of chromatography eluent. |
| Hexane | 110-54-3 | 86.18 | Component of chromatography eluent. |
| Deionized Water | 7732-18-5 | 18.02 | Used in workup. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser (optional, for temperature control)
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
-
Reaction Setup:
-
Place 3-(3,4-difluorophenyl)propanoic acid (5.0 g, 26.86 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
In a fume hood, carefully add polyphosphoric acid (PPA, ~50 g) to the flask. The PPA acts as both the solvent and the catalyst.
-
Causality: PPA is a strong dehydrating agent and a Brønsted acid, which is highly effective for promoting the direct cyclization of carboxylic acids, avoiding the need to first convert the acid to a more reactive acyl chloride.[8]
-
-
Reaction Execution:
-
Heat the stirred mixture to 80-90°C using a heating mantle.
-
Maintain this temperature and stir vigorously for 2-4 hours. The viscosity of PPA requires efficient stirring to ensure a homogenous reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). To take a sample, carefully extract a small aliquot, quench it in water, extract with ethyl acetate, and spot the organic layer on a TLC plate (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is complete when the starting material spot has been consumed.
-
-
Workup and Quenching:
-
Allow the reaction mixture to cool to room temperature. It will become very viscous.
-
CRITICAL STEP: In a large beaker, prepare crushed ice (~200 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will hydrolyze the PPA.[2]
-
The product will often precipitate as a solid. Stir the mixture until all the ice has melted and the PPA is fully hydrolyzed.
-
-
Extraction and Washing:
-
Transfer the aqueous slurry to a separatory funnel.
-
Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid.
-
Brine (1 x 50 mL) to remove excess water.
-
-
Trustworthiness: Each washing step is critical for removing impurities. The bicarbonate wash is essential to eliminate acid residues that could interfere with purification and subsequent reactions.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a solid.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 15% ethyl acetate) to isolate the pure product.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed.
-
Characterization
The identity and purity of the final product, this compound (CAS 161712-77-2, MW: 168.14 g/mol ), should be confirmed using standard analytical techniques.[9][10]
-
¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.
-
IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch around 1700 cm⁻¹.[2]
-
Mass Spectrometry: To confirm the molecular weight (M⁺ at m/z 168).[2]
-
Melting Point: Compare with the literature value.
Experimental Workflow and Troubleshooting
Caption: A summary of the experimental workflow for the synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (moisture contamination).[5] 2. Insufficient reaction temperature or time. 3. Deactivated aromatic ring.[7] | 1. Ensure PPA is from a fresh, sealed container. Use oven-dried glassware. 2. Gradually increase temperature (e.g., to 100°C) or extend reaction time, monitoring by TLC. 3. The difluoro-system is already deactivated; ensure conditions are sufficiently forcing. Consider converting the acid to the more reactive acyl chloride first, then using AlCl₃.[3] |
| Formation of Byproducts | 1. Overheating leading to decomposition or polymerization. 2. Intermolecular side reactions. | 1. Maintain strict temperature control. 2. Ensure adequate stirring and use PPA to maintain a pseudo-dilute environment that favors intramolecular cyclization. |
| Difficult Workup | Incomplete hydrolysis of PPA. | Add ice-water slowly to the reaction mixture (instead of the other way around) with very vigorous stirring to manage the exotherm and ensure complete hydrolysis. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Fume Hood: All steps of this procedure, especially handling PPA and dichloromethane, must be performed in a well-ventilated chemical fume hood.[7]
-
Corrosive Reagents: Polyphosphoric acid is corrosive and can cause severe burns upon contact.[11] Handle with extreme care.
-
Quenching: The addition of the PPA reaction mixture to ice water is highly exothermic and can cause splashing. Perform this step slowly and cautiously behind a safety shield.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Note: A Detailed Protocol for the Synthesis of 5,6-Difluoro-1-indanone
Abstract: 5,6-Difluoro-1-indanone is a pivotal building block in medicinal chemistry, primarily utilized as a precursor for synthesizing complex pharmaceutical agents. The strategic incorporation of two fluorine atoms onto the indanone scaffold enhances molecular properties such as metabolic stability and binding affinity, making it a valuable intermediate in drug discovery. This guide provides a comprehensive, field-tested protocol for the preparation of this compound via an intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid. We delve into the mechanistic rationale, safety considerations, detailed procedural steps, and robust analytical characterization.
Scientific Foundation: The Intramolecular Friedel-Crafts Acylation
The synthesis of 1-indanones is most effectively achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and attacks an electrophilic acylium ion generated in situ.[2][3]
Mechanism Rationale: The process is initiated by the activation of the carboxylic acid group of the precursor, 3-(3,4-difluorophenyl)propanoic acid, by a strong protic or Lewis acid. In this protocol, we utilize polyphosphoric acid (PPA), which serves as both a powerful dehydrating agent and a catalyst. PPA protonates the carbonyl oxygen of the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then intramolecularly attacked by the electron-rich difluorobenzene ring. The fluorine atoms are deactivating; however, the cyclization is directed to the position ortho to the alkyl chain, which is the least sterically hindered and electronically favored position, to form the stable five-membered ring of the indanone system.[4]
Caption: Reaction mechanism for intramolecular Friedel-Crafts acylation.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 3-(3,4-Difluorophenyl)propanoic Acid | 161712-75-0 | C₉H₈F₂O₂ | 186.16 | Fisher Scientific[5] |
| Polyphosphoric Acid (PPA) | 8017-16-1 | H₆P₄O₁₃ | 337.93 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | LabChem |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | SiliCycle Inc. |
Essential Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with stirrer
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
Environment, Health, and Safety (EHS) Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors and solvent fumes.[8] An eyewash station and safety shower must be readily accessible.[8]
-
Reagent Hazards:
-
Polyphosphoric Acid (PPA): Highly corrosive and a powerful dehydrating agent. Causes severe skin and eye burns. Reacts vigorously with water. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[9]
-
This compound: May cause skin, eye, and respiratory irritation.[10] Harmful if swallowed.[10]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Detailed Synthesis Protocol
This procedure outlines the cyclization of the commercially available 3-(3,4-difluorophenyl)propanoic acid.
Caption: Step-by-step workflow for the synthesis of this compound.
Step 1: Reaction Setup and Cyclization
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA) (approx. 100 g).
-
Begin stirring and add 3-(3,4-difluorophenyl)propanoic acid (10.0 g, 53.7 mmol) to the PPA in one portion.
-
Fit the flask with a reflux condenser and heat the mixture in a heating mantle to 80-90 °C.
-
Causality Note: This temperature provides sufficient thermal energy to overcome the activation barrier for the acylation without causing significant decomposition or side reactions. The high viscosity of PPA necessitates efficient mechanical stirring to ensure a homogenous reaction mixture.
-
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
Step 2: Work-up and Isolation
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g).
-
CAUTION: Perform this step carefully in a fume hood. Slowly and cautiously pour the warm, viscous reaction mixture onto the crushed ice with vigorous stirring.[12]
-
Causality Note: This quenches the reaction by hydrolyzing the PPA and precipitates the water-insoluble organic product. The addition must be slow to control the highly exothermic dilution of the strong acid.
-
-
Continue stirring until all the ice has melted and the precipitate has fully formed.
-
Transfer the aqueous slurry to a 500 mL separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).[12]
-
Causality Note: The sodium bicarbonate wash is crucial for neutralizing and removing any residual acidic components from the organic phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 3: Purification
-
The crude product, typically a solid or semi-solid, is purified by column chromatography on silica gel.[11]
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc).
-
Collect the fractions and combine those containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to afford this compound as a solid. The expected yield is typically in the range of 70-85%.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic methods.
| Property / Technique | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₆F₂O[10] |
| Molecular Weight | 168.14 g/mol [10] |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.3-7.5 (m, 2H, Ar-H), ~3.1 (t, 2H, -CH₂-), ~2.7 (t, 2H, -CH₂-). Signals will show coupling to fluorine. |
| ¹⁹F NMR (CDCl₃) | Two distinct signals in the aromatic fluorine region.[10] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~200-205 (C=O), aromatic carbons showing C-F coupling, ~37 (-CH₂-), ~26 (-CH₂-). |
| IR Spectroscopy | ν (cm⁻¹): ~3100 (Aromatic C-H Stretch), ~2950 (Aliphatic C-H Stretch), ~1720 (Strong, C=O Ketone Stretch), ~1600 & ~1490 (Aromatic C=C Stretch), ~1270 (Strong, C-F Stretch).[13][14] |
| Mass Spec. (EI) | m/z: 168 [M]⁺ (Molecular Ion), 140 [M-CO]⁺.[10] |
Interpretation of Spectroscopic Data:
-
IR Spectroscopy: The most definitive peak is the strong carbonyl (C=O) absorption around 1720 cm⁻¹. The presence of a strong band around 1270 cm⁻¹ is characteristic of the C-F bond stretch, confirming the fluorination.[13]
-
NMR Spectroscopy: The ¹H NMR spectrum will show two triplets in the aliphatic region corresponding to the two methylene groups of the indanone ring. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine coupling. ¹⁹F NMR is crucial for confirming the presence and positions of the two fluorine atoms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 168, corresponding to the molecular weight of the compound. A common fragmentation pattern for indanones is the loss of carbon monoxide (CO), which would result in a significant peak at m/z 140.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3,4-Difluorophenyl)propionic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes & Protocols: The Strategic Use of 5,6-Difluoro-1-indanone in the Synthesis of Novel Anti-Cancer Agents
Abstract
The fluorinated aromatic ketone, 5,6-Difluoro-1-indanone, has emerged as a highly valuable and versatile building block in medicinal chemistry, particularly in the domain of oncology. The strategic incorporation of two fluorine atoms onto the indanone scaffold significantly modulates the molecule's electronic and physicochemical properties. This modification can lead to enhanced metabolic stability, improved binding affinity to target proteins, and better membrane permeability in derivative compounds.[1][2][3] These attributes make this compound a sought-after precursor for the synthesis of a new generation of potent anti-cancer agents. This guide provides an in-depth exploration of its application, detailing synthetic protocols for key anti-cancer derivatives and elucidating the underlying mechanisms of action.
The Rationale for Fluorination in Indanone-Based Drug Design
The indanone core provides a rigid, bicyclic framework that is ideal for constructing complex, biologically active molecules.[4] When this scaffold is substituted with fluorine, a small, highly electronegative atom, several advantageous properties are conferred upon the resulting drug candidates:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability prolongs the drug's half-life in the body.[2]
-
Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with amino acid residues in the active site of target enzymes, thereby increasing the potency of the inhibitor.[3]
-
Modulated Lipophilicity and Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its solubility, absorption, and ability to cross cellular membranes.[2]
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.[3]
The presence of two fluorine atoms in this compound amplifies these effects, making it a superior starting material for developing drug candidates with optimized pharmacological profiles.
Synthesis of the this compound Precursor
The most common and efficient method for synthesizing substituted indanones is through an intramolecular Friedel-Crafts acylation of a corresponding phenylpropanoic acid.[5][6] This reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring to form the cyclic ketone.
Protocol 1: Synthesis of this compound
This protocol details the cyclization of 3-(3,4-Difluorophenyl)propanoic acid to yield the target indanone.
Materials:
-
3-(3,4-Difluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
In a round-bottom flask, add 3-(3,4-Difluorophenyl)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (approx. 10 times the weight of the acid) or Eaton's reagent (10 mL per gram of acid).
-
Heat the mixture with stirring to 80-90°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the reaction.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Acid Catalyst: Polyphosphoric acid or Eaton's reagent acts as both the solvent and the catalyst for the Friedel-Crafts acylation. They are strong dehydrating agents that facilitate the formation of the key acylium ion intermediate.
-
Quenching on Ice: The highly exothermic quenching process is controlled by slowly adding the reaction mixture to ice, preventing degradation of the product.
-
Bicarbonate Wash: This step neutralizes any remaining acidic catalyst, preventing it from interfering with subsequent purification steps.
Caption: Synthetic workflow for this compound.
Application: Synthesis of 2-Benzylidene-1-indanone Derivatives as Tubulin Polymerization Inhibitors
Derivatives of 2-benzylidene-1-indanone have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[6][7] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and trigger apoptosis.[5][8]
Protocol 2: Knoevenagel Condensation for 2-Benzylidene-5,6-difluoro-1-indanone
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (1M)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Prepare a solution of KOH in ethanol and add it dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 4-12 hours. The reaction progress can be monitored by the formation of a precipitate and confirmed by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Acidify the mixture with 1M HCl to a pH of ~5-6 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-5,6-difluoro-1-indanone derivative.
Causality Behind Experimental Choices:
-
Base Catalyst: The hydroxide base deprotonates the α-carbon of the indanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Acidification: This step neutralizes the reaction mixture and ensures the complete precipitation of the final, neutral product.
Caption: Synthesis of 2-benzylidene-1-indanone derivatives.
Caption: Potential anticancer mechanism of indanone derivatives.[5]
Application: Synthesis of Indanone-Thiazolyl Hydrazone Derivatives
Thiazolyl hydrazone derivatives of indanone have shown significant promise, particularly against colorectal cancer cell lines.[7][8] These compounds often exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
Protocol 3: Synthesis of this compound Thiazolyl Hydrazone
This synthesis involves a condensation reaction between the indanone and a relevant thiazolyl hydrazine.
Materials:
-
This compound (1.0 eq)
-
2-Hydrazinyl-4-(aryl)thiazole (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of the 2-hydrazinyl-4-(aryl)thiazole derivative to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate product precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from ethanol to obtain the pure thiazolyl hydrazone derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Acid Catalyst: Glacial acetic acid protonates the carbonyl oxygen of the indanone, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration to form the hydrazone C=N bond.
Caption: Workflow for synthesis of thiazolyl hydrazone derivatives.
Data Presentation: Cytotoxicity of Indanone Derivatives
The following table summarizes the reported in vitro cytotoxic activity of various anti-cancer agents derived from the indanone scaffold, demonstrating their potential as potent oncological therapeutics.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colorectal) | 0.44 | [7][8] |
| ITH-6 | COLO 205 (Colorectal) | 0.98 | [7][8] | |
| ITH-6 | KM 12 (Colorectal) | 0.41 | [7][8] | |
| 2-Benzylidene-1-indanones | Not specified | MCF-7 (Breast) | 0.01 - 0.88 | [8] |
| Not specified | HCT (Colon) | 0.01 - 0.88 | [8] | |
| Not specified | THP-1 (Leukemia) | 0.01 - 0.88 | [8] | |
| Not specified | A549 (Lung) | 0.01 - 0.88 | [8] | |
| Gallic Acid-based Indanone | Compound 1 | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [7][9] |
Future Directions: Indanone Scaffolds as STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, functions as an oncogene, promoting cell proliferation and survival.[10][11] Targeting the STAT3 signaling pathway is a promising strategy for cancer therapy.[12][13] The indanone scaffold is being explored for the development of small-molecule STAT3 inhibitors. The synthesis of such inhibitors often involves more complex, multi-step pathways starting from a functionalized indanone core, and represents a key area for future research using the this compound building block.
Caption: Inhibition of the STAT3 signaling pathway.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fumes. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor.[1]
-
Reference: Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a powerful and strategic building block for the synthesis of novel anti-cancer agents. The presence of the difluoro moiety imparts beneficial physicochemical properties that can translate into improved drug efficacy and pharmacokinetics.[1] The synthetic protocols provided herein for producing promising classes of anti-cancer compounds, such as tubulin polymerization inhibitors and thiazolyl hydrazones, offer a solid foundation for researchers in drug discovery. The versatility of the indanone scaffold continues to present new opportunities for developing targeted therapies against critical oncogenic pathways like STAT3.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. staff.cimap.res.in [staff.cimap.res.in]
- 10. Discovery, synthesis, and evaluation of small-molecule signal transducer and activator of transcription 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
The Strategic Application of 5,6-Difluoro-1-indanone as a Precursor for Novel Neuroprotective Agents
Introduction: The Rationale for Fluorinated Indanones in Neurotherapeutic Design
The pursuit of effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is one of modern medicine's most pressing challenges. A promising strategy in this endeavor is the development of multi-target-directed ligands (MTDLs), molecules designed to interact with several key pathological pathways simultaneously. The indanone scaffold has emerged as a "privileged structure" in this context, forming the core of successful drugs like the acetylcholinesterase (AChE) inhibitor Donepezil.[1][2] The strategic incorporation of fluorine atoms onto this scaffold, specifically at the 5 and 6 positions to create 5,6-difluoro-1-indanone, offers a compelling avenue for refining the therapeutic potential of this molecular framework.
Fluorine's unique properties—high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, binding affinity to target enzymes, and blood-brain barrier permeability.[3] This guide provides a comprehensive overview of the application of this compound as a precursor for a new generation of neuroprotective compounds, detailing synthetic protocols, characterization methods, and a roadmap for biological evaluation. We will focus on the synthesis of 2-benzylidene-5,6-difluoro-1-indanone derivatives, which are designed to act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two critical enzymes implicated in the progression of neurodegenerative disorders.[1][4]
Section 1: Synthesis of 2-Benzylidene-5,6-difluoro-1-indanone Derivatives
The cornerstone of synthesizing the target neuroprotective agents is the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction between a ketone and a compound with an active methylene group, such as a substituted benzaldehyde.[5][6] This reaction creates the characteristic 2-benzylidene-1-indanone core structure.
Causality in Experimental Design
The choice of the Knoevenagel condensation is deliberate. It is a robust and versatile reaction that proceeds under relatively mild conditions, making it suitable for creating a diverse library of derivatives by simply varying the substituted benzaldehyde.[7][8] The base catalyst, typically a secondary amine like piperidine or an alkali hydroxide like KOH, facilitates the deprotonation of the acidic α-proton on the indanone, forming an enolate nucleophile that attacks the aldehyde.[9] The subsequent dehydration step is often spontaneous or acid-catalyzed, leading to the stable α,β-unsaturated ketone product.[6] The difluoro substitution on the indanone ring is expected to increase the acidity of the α-protons, potentially accelerating the reaction rate compared to non-fluorinated analogs.
Detailed Experimental Protocol: Synthesis of (E)-2-(4-methoxybenzylidene)-5,6-difluoro-1H-inden-1(2H)-one
This protocol describes the synthesis of a representative compound from the series.
Materials:
-
This compound
-
4-methoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approximately 5 mL per mmol of indanone).
-
Addition of Reagents: To the stirred solution, add potassium hydroxide (1.0 eq.) followed by 4-methoxybenzaldehyde (1.0 eq.).
-
Reaction: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the methanol under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure (E)-2-(4-methoxybenzylidene)-5,6-difluoro-1H-inden-1(2H)-one.
Caption: Synthetic workflow for 2-benzylidene-5,6-difluoro-1-indanone derivatives.
Section 2: Structural Characterization
Unambiguous confirmation of the synthesized compounds' structures is critical. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.
| Technique | Purpose | Expected Observations for 2-Benzylidene-5,6-difluoro-1-indanone Derivatives |
| ¹H NMR | Confirms proton environment and connectivity. | Signals for aromatic protons on both the indanone and benzylidene rings (with splitting patterns influenced by fluorine coupling), a singlet for the vinylic proton, and two methylene protons of the indanone core.[1] |
| ¹³C NMR | Determines the number and type of carbon atoms. | Resonances for all carbons, including the characteristic downfield ketone carbonyl, carbons of the double bond, and aromatic carbons. Carbons bonded to fluorine will show large ¹JCF coupling constants. |
| Mass Spec. | Confirms molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. Characteristic fragmentation may include the loss of CO.[10] |
| FT-IR | Identifies key functional groups. | Strong absorption for the α,β-unsaturated ketone C=O stretch (~1700 cm⁻¹), aromatic C=C stretches, and a strong C-F stretching band.[10] |
Section 3: In Vitro Evaluation of Neuroprotective Activity
A tiered approach to in vitro screening allows for the efficient identification of lead compounds. The primary hypothesis is that these compounds will exhibit neuroprotection through the dual inhibition of AChE and MAO-B, as well as by mitigating oxidative stress.
Primary Screening: Enzyme Inhibition Assays
The initial assessment focuses on the direct interaction of the synthesized compounds with their primary molecular targets.
Protocol 3.1.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion.
-
Procedure:
-
Prepare solutions of AChE, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, test compound solution (at various concentrations), and AChE solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[11]
Protocol 3.1.2: Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Principle: This fluorometric assay measures the activity of MAO-B by quantifying the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
-
Procedure:
-
Prepare solutions of recombinant human MAO-B, the fluorescent probe (e.g., Amplex Red), HRP, and the test compound in a reaction buffer.
-
In a 96-well plate, add the buffer, test compound, and MAO-B enzyme.
-
Pre-incubate for a defined period at 37°C.
-
Initiate the reaction by adding the MAO-B substrate (e.g., benzylamine).
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the AChE assay.[11]
Secondary Screening: Cell-Based Neuroprotection Assays
Compounds showing potent enzyme inhibition are advanced to cell-based models to assess their ability to protect neurons from common stressors implicated in neurodegeneration.
Protocol 3.2.1: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
-
Principle: This assay models the ischemic conditions of a stroke by depriving neuronal cells of oxygen and glucose, followed by their reintroduction, which mimics reperfusion injury.[12] It is a robust method to evaluate the general neuroprotective capacity of a compound.
-
Cell Culture: Use a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma) or primary cortical neurons.
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period of 2-4 hours to induce OGD.
-
Terminate the OGD by replacing the medium with normal, glucose-containing culture medium and returning the cells to a normoxic incubator (95% air, 5% CO₂).
-
Treat the cells with various concentrations of the test compound during the "reperfusion" phase.
-
After 24 hours, assess cell viability using the MTT assay (see below).
-
-
Data Analysis: Compare the viability of compound-treated cells to untreated cells subjected to OGD/R.
Protocol 3.2.2: Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Following the neuroprotective assay (e.g., OGD/R), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: Express the results as a percentage of the viability of control cells (not subjected to the toxic insult).
Structure-Activity Relationship (SAR) Insights
While specific data for this compound derivatives is not yet broadly published, we can extrapolate from related structures to predict SAR trends.
| Moiety | Position | Substitution | Predicted Impact on Activity | Rationale |
| Indanone Ring | C5 and C6 | -F, -F | Potentially enhances MAO-B inhibition and improves metabolic stability. | Studies on substituted indanones show that C6 substitution is highly favorable for potent and selective MAO-B inhibition.[4] The electron-withdrawing nature of fluorine at C5 and C6 may favorably modulate interactions within the enzyme's active site. The strong C-F bond enhances resistance to metabolic degradation. |
| Benzylidene Ring | C4' (para) | -OCH₃, -OH | Likely to maintain or enhance AChE/MAO-B inhibition. | Electron-donating groups at the para position of the benzylidene ring are often well-tolerated and can contribute to binding affinity.[13] |
| Benzylidene Ring | C2' or C3' | -F, -CF₃ | May increase potency. | Electron-withdrawing groups on the benzylidene ring can influence π-π stacking interactions within the AChE active site gorge.[14] |
Section 4: Mechanism of Action - The Dual Inhibition Hypothesis
The primary neuroprotective mechanism proposed for these compounds is the simultaneous inhibition of AChE and MAO-B. This dual action addresses two key aspects of neurodegenerative pathology.
-
AChE Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. By inhibiting AChE, the enzyme that breaks down acetylcholine, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby improving cognitive function.[15]
-
MAO-B Inhibition: MAO-B is responsible for degrading dopamine. Its inhibition increases dopamine levels, which is beneficial in Parkinson's disease. Furthermore, the activity of MAO-B produces oxidative stress through the generation of hydrogen peroxide. By inhibiting MAO-B, these compounds can reduce oxidative damage to neurons, a common pathway in many neurodegenerative diseases.[4]
Caption: Dual inhibition of AChE and MAO-B by this compound derivatives.
Conclusion and Future Directions
This compound represents a highly promising and strategically designed precursor for the development of novel neuroprotective agents. By leveraging the established therapeutic potential of the indanone scaffold and enhancing its properties through difluorination, researchers can synthesize libraries of compounds with the potential for dual AChE and MAO-B inhibition. The protocols and evaluation workflows detailed in this guide provide a clear and scientifically grounded path from synthesis to in vitro validation. Further studies should focus on in vivo evaluation in relevant animal models of neurodegeneration to confirm the therapeutic efficacy and safety of lead compounds derived from this versatile precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to 5,6-Difluoro-1-indanone Derivatives
Abstract
5,6-Difluoro-1-indanone is a pivotal structural motif and a versatile precursor in the fields of medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the indanone scaffold profoundly influences the molecule's electronic properties, metabolic stability, and binding affinities, making it a sought-after intermediate in drug discovery. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound and its derivatives. We present detailed, field-proven protocols, mechanistic insights into the key transformations, and a comparative analysis of the available routes, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its synthesis and application.
Introduction: The Significance of the this compound Scaffold
1-Indanone derivatives are core components of numerous biologically active compounds.[1] The introduction of fluorine atoms can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, and receptor binding interactions.[2] The 5,6-difluoro substitution pattern, in particular, is of growing interest. This guide focuses on the most reliable and efficient synthetic pathways to construct this valuable scaffold, beginning with commercially available starting materials.
The predominant and most robust strategy for synthesizing this compound involves the intramolecular Friedel-Crafts acylation of a 3-(3,4-difluorophenyl)propanoic acid precursor.[3] This approach is advantageous due to its high regioselectivity and the relative accessibility of the required starting materials. Our discussion will therefore center on the preparation of this key precursor and its subsequent cyclization.
Primary Synthetic Pathway: From Difluorobenzaldehyde to Difluoro-indanone
The most common and scalable synthetic route is a three-step process commencing from 3,4-difluorobenzaldehyde. This pathway involves:
-
Perkin Condensation: Formation of a C=C double bond to yield 3-(3,4-difluorophenyl)acrylic acid (3,4-difluorocinnamic acid).
-
Catalytic Hydrogenation: Selective reduction of the C=C double bond to produce the key intermediate, 3-(3,4-difluorophenyl)propanoic acid.[4]
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid to form the target this compound.[5]
This overall workflow is outlined in the diagram below.
References
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Kinase Inhibition
An In-Depth Guide to the Application of 5,6-Difluoro-1-indanone in the Development of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] Within this field, the concept of "privileged scaffolds" has emerged, identifying core molecular structures that can bind to multiple biological targets with high affinity. The indanone core is one such versatile scaffold, appearing in numerous compounds with diverse therapeutic applications, including those for neurodegenerative diseases and cancer.[2][3]
This guide focuses on a specific, strategically modified version of this scaffold: This compound . The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance key pharmacological properties.[4] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and enhance membrane permeability and oral bioavailability.[5][6] The difluorination pattern on the this compound ring offers a unique electronic profile, making it a highly attractive starting point for the synthesis of novel, potent, and selective kinase inhibitors.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis of this compound derivatives and offers detailed protocols for their evaluation as kinase inhibitors, from initial in vitro screening to cell-based validation.
Part 1: Synthesis of Kinase Inhibitor Candidates from this compound
The journey to a novel kinase inhibitor begins with the chemical synthesis of the core scaffold and its subsequent derivatization to create a library of diverse compounds for screening.
Synthesis of the this compound Core
The most common and efficient method for synthesizing 1-indanone scaffolds is through an intramolecular Friedel-Crafts acylation of a corresponding phenylpropanoic acid.[2] This approach can be readily adapted for the difluorinated analogue.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the acid-catalyzed intramolecular cyclization of 3-(3,4-difluorophenyl)propanoic acid to yield the this compound scaffold. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are typically used to promote the reaction.
Materials:
-
3-(3,4-difluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, combine 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) with polyphosphoric acid (10-20 times the weight of the acid).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
The product will precipitate out of the aqueous solution. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Derivatization of the Indanone Scaffold
With the core scaffold in hand, the next step is to introduce chemical diversity. A common and effective strategy is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene compound, or an aldol condensation with an aldehyde at the C2 position.[2] This allows for the exploration of different substituents to optimize binding to the target kinase.
Protocol 2: Synthesis of a 2-Benzylidene-5,6-difluoro-1-indanone Derivative
Principle: This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde to generate a diverse library of inhibitor candidates for structure-activity relationship (SAR) studies.
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
Slowly add a solution of KOH or NaOH in ethanol to the reaction mixture at room temperature.
-
Stir the mixture for 4-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, a precipitate often forms. If not, the mixture can be cooled in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-benzylidene derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Caption: Synthetic workflow for inhibitor candidates.
Part 2: In Vitro Screening for Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the target kinase. This is typically done using biochemical assays that measure the potency of the compound, often expressed as an IC50 value (the concentration required to inhibit 50% of the kinase's activity).[1]
Universal Kinase Assay Principle
A variety of assay formats are available, but luminescent ADP detection platforms have become popular due to their high sensitivity and broad applicability across the kinome.[7] These assays work by quantifying the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, a reagent is added that converts the ADP produced into ATP, which is then used by a luciferase enzyme to generate a light signal. The amount of light is directly proportional to the kinase activity.[7]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. A proprietary reagent depletes the remaining ATP, and a second reagent converts the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.[7]
Materials:
-
Recombinant active kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Synthesized this compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Kinase Reaction Setup: Prepare a master mix containing the reaction buffer, the target kinase, and its specific substrate.
-
Initiate Reaction: Add the kinase/substrate master mix to the wells containing the compounds. Then, add ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
Caption: Workflow for in vitro kinase inhibition assay.
Data Presentation for SAR Studies
The results from the in vitro screen should be organized to facilitate the analysis of structure-activity relationships.
| Compound ID | R-Group (at C2-benzylidene) | Target Kinase IC50 (nM) |
| DF-IND-001 | H | Value |
| DF-IND-002 | 4-Chloro | Value |
| DF-IND-003 | 4-Methoxy | Value |
| DF-IND-004 | 3,4-Dichloro | Value |
| Staurosporine (Control) | N/A | Value |
Part 3: Cell-Based Assays for Target Engagement
While in vitro assays are essential for determining direct inhibitory potency, they do not reflect the complex environment inside a living cell.[8] Cellular assays are crucial to confirm that a compound can cross the cell membrane, engage its target kinase, and exert a biological effect on the relevant signaling pathway.
Validating Target Inhibition in Cells
A common method to validate target engagement is to measure the phosphorylation status of a known direct substrate of the target kinase. If the inhibitor is effective in cells, it should lead to a dose-dependent decrease in the phosphorylation of the downstream substrate.
Protocol 4: Western Blot Analysis of Substrate Phosphorylation
Principle: This protocol uses Western blotting to detect the levels of a specific phosphorylated protein in cells that have been treated with an inhibitor. A decrease in the phospho-protein signal, without a change in the total protein level, indicates successful target inhibition.
Materials:
-
Cancer cell line known to have an active target kinase pathway
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound (lead candidate from in vitro screen)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-substrate (e.g., anti-phospho-AKT Ser473) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT) and/or a housekeeping protein like GAPDH.
Caption: Inhibition of a signaling pathway by a test compound.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic incorporation of fluorine atoms is known to confer advantageous pharmacokinetic and pharmacodynamic properties.[5] By following the synthetic and screening protocols outlined in this guide, researchers can efficiently generate and evaluate libraries of indanone-based compounds.
The protocols provided here form the foundational steps in a kinase inhibitor discovery program. Lead compounds identified through these in vitro and cellular assays would subsequently require further characterization, including comprehensive kinome-wide selectivity profiling to assess off-target effects, followed by pharmacokinetic studies and in vivo efficacy testing in relevant disease models.[1] The versatility and favorable properties of the this compound core make it a valuable tool in the ongoing quest for more effective and safer targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. [PDF] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | Semantic Scholar [semanticscholar.org]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5,6-Difluoro-1-indanone Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5,6-Difluoro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their work. This compound is a valuable intermediate in medicinal chemistry, largely due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability and binding affinity in target molecules.[1]
The synthesis, however, is not without its challenges. The most common and robust method for preparing indanones is the intramolecular Friedel-Crafts acylation.[2][3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reaction conditions for a successful synthesis.
Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The primary route to this compound is the acid-catalyzed cyclization of 3-(3,4-difluorophenyl)propanoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the generated acylium ion attacks the electron-rich aromatic ring to form the five-membered ketone.[5][6]
Caption: Intramolecular Friedel-Crafts Acylation Pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently below expectations, or the reaction failed entirely. What are the most likely causes and how can I fix this?
A: Low yields are the most common problem and can stem from several factors. A systematic approach is the best way to diagnose the issue.[7]
Causality & Solutions:
-
Reagent Quality and Purity:
-
The "Why": The cyclizing agent, typically a strong Brønsted or Lewis acid, is highly susceptible to deactivation by moisture.[7] Water will hydrolyze the catalyst, rendering it ineffective. The purity of your starting material, 3-(3,4-difluorophenyl)propanoic acid, is also critical, as non-reactive impurities will lower the theoretical maximum yield.
-
The Fix:
-
Use freshly opened or purified reagents. Polyphosphoric acid (PPA) should be a viscous, clear liquid; if it is discolored or very hard, its activity may be compromised.
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": The Friedel-Crafts acylation is an energy-intensive reaction that requires breaking a stable C-H bond on an aromatic ring. Insufficient temperature or reaction time will lead to an incomplete reaction.[7] Conversely, excessive heat can cause decomposition and charring, also reducing yield.
-
The Fix:
-
Temperature: For PPA-mediated cyclizations, temperatures are often elevated (80-140°C).[8][9] If you see no product formation, gradually increase the temperature in 10°C increments.
-
Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not stop the reaction until the starting material has been fully consumed.[7]
-
-
-
Inefficient Work-up and Purification:
-
The "Why": The product can be lost during the quenching and extraction phases. This compound has some solubility in water, which can be exacerbated if the aqueous phase becomes warm during the quench.
-
The Fix:
-
Quench the reaction by pouring the hot acid mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat rapidly and precipitates the organic product.[1][10]
-
Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery from the aqueous phase.
-
-
Caption: Workflow for Troubleshooting Low Product Yield.
Issue 2: Significant Impurity Formation
Q: My crude product contains significant impurities, particularly a compound with a similar mass spec fragmentation. What is this and how can I prevent it?
A: This is a classic problem in Friedel-Crafts reactions involving substituted aromatic rings: the formation of regioisomers.[7]
Causality & Solutions:
-
Regioisomer Formation:
-
The "Why": The acylium ion can attack the aromatic ring at two possible positions relative to the fluorine atoms. While the desired 5,6-isomer is typically the major product, the alternative 4,5-Difluoro-1-indanone can form as a significant byproduct. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.[9] The choice of solvent can also play a crucial role in directing regioselectivity.[3][7]
-
The Fix:
-
Catalyst Choice: The P₂O₅ content in PPA can influence regioselectivity.[9] Experimenting with different acid catalysts (e.g., sulfuric acid, Eaton's reagent) may alter the isomer ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product, though this may require longer reaction times.
-
Solvent: For some Friedel-Crafts acylations, using nitromethane as a solvent has been shown to provide optimal selectivity.[3][7]
-
-
-
Unreacted Starting Material:
-
Decomposition/Polymerization:
-
The "Why": Overly harsh conditions (excessively high temperatures or prolonged reaction times) can lead to charring and the formation of polymeric byproducts.
-
The Fix: Carefully control the reaction temperature and monitor the reaction closely. Once the starting material is consumed, proceed with the work-up promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the best cyclizing agent for this synthesis: PPA, Sulfuric Acid, or Chlorosulfonic Acid?
A: The "best" agent depends on a balance of reactivity, safety, and operational simplicity.
| Cyclizing Agent | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | 80-140 °C, neat | Effective, relatively easy to handle. | High viscosity can make stirring difficult; quench can be vigorous. |
| Sulfuric Acid (conc.) | 80-140 °C, neat | Inexpensive, readily available. | Strong oxidizing agent, can lead to charring and sulfonation byproducts. |
| Chlorosulfonic Acid | Room Temperature | High reactivity, often works at lower temperatures. | Extremely corrosive and reacts violently with water; requires extreme caution.[1][10] |
For laboratory-scale synthesis, Polyphosphoric Acid (PPA) is often the most reliable and manageable choice.[2]
Q2: How critical are anhydrous conditions?
A: Absolutely critical. As mentioned, water deactivates both Lewis and Brønsted acid catalysts.[7] Even small amounts of moisture can stall the reaction and significantly reduce your yield. All glassware must be thoroughly dried, and reagents should be handled under an inert atmosphere for best results.
Q3: What is the best method to purify crude this compound?
A: A two-step approach is often most effective.
-
Recrystallization: This is a good first step to remove bulk impurities and colored byproducts. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, is often effective.[12] However, it may not be sufficient to separate the desired product from its regioisomer if they co-crystallize.
-
Column Chromatography: This is the most effective method for separating regioisomers due to their slight differences in polarity.[11][12]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% ethyl acetate) is a good starting point to achieve separation.[12]
-
Q4: What are the primary safety precautions for this synthesis?
A: The primary hazards are the strong, corrosive acids used as catalysts.[1][7]
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
The quenching step is highly exothermic. Add the reaction mixture to ice slowly and with vigorous stirring to control the release of heat.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.
Experimental Protocols
Protocol 1: Synthesis of this compound via PPA Cyclization
This protocol is adapted from general procedures for indanone synthesis.[2][10]
-
Reaction Setup: Place polyphosphoric acid (approx. 10x the weight of the starting material) into an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heating: Heat the PPA to 80°C with stirring.
-
Addition of Starting Material: Slowly add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions to the hot PPA.
-
Reaction: Increase the temperature to 100-120°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC (4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible. This may take 2-4 hours.
-
Work-up: Cool the reaction mixture slightly (to ~60-70°C) and pour it very slowly into a large beaker containing a vigorously stirred mixture of ice and water.
-
Extraction: Once the quench is complete and the mixture is at room temperature, extract the aqueous slurry with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (until bubbling ceases), followed by a wash with brine.[7]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a low-polarity solvent (e.g., 95:5 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this dry powder onto the top of the packed column.[12]
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. The less polar regioisomer will typically elute first, followed by the more polar desired product.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified solid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 5,6-Difluoro-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5,6-Difluoro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. We understand that achieving high purity is paramount, and this resource provides in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during synthesis.
The most prevalent synthetic route to this compound is the intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid.[1] While effective, this reaction is often complicated by issues of regioselectivity and side reactions. This guide directly addresses these challenges in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting
Q1: My post-reaction analysis (TLC, GC-MS, or NMR) indicates the presence of a major impurity with the same mass as my target compound. What is this byproduct?
A1: The most common byproduct in this synthesis is the regioisomer, 6,7-Difluoro-1-indanone . Both the desired 5,6-isomer and the undesired 6,7-isomer have the same molecular formula (C₉H₆F₂O) and molecular weight (168.14 g/mol ), making them indistinguishable by mass spectrometry alone.
The formation of these two isomers arises from the two possible sites for electrophilic attack on the 3,4-difluorophenyl ring during the intramolecular cyclization.
-
Pathway A (Desired): Cyclization at the C-5 position, which is para to the fluorine at C-6 and meta to the fluorine at C-5 of the starting material.
-
Pathway B (Byproduct): Cyclization at the C-7 position, which is ortho to the fluorine at C-6 and meta to the fluorine at C-5 of the starting material.
Distinguishing between these isomers requires techniques like ¹H or ¹⁹F NMR spectroscopy, where the different chemical environments of the aromatic protons and fluorine atoms will result in distinct spectra.
Q2: What factors control the formation of the 6,7-Difluoro-1-indanone regioisomer, and how can I improve the selectivity for the desired 5,6-isomer?
A2: The ratio of 5,6- to 6,7-isomers is primarily governed by the choice of cyclizing agent (catalyst), reaction temperature, and reaction time. The two fluorine atoms are ortho, para-directing but also deactivating, creating a complex electronic and steric environment.[2]
Causality: The intramolecular Friedel-Crafts acylation proceeds via an acylium ion intermediate that attacks the aromatic ring. While Friedel-Crafts acylation generally favors attack at the sterically less hindered position and electronically activated para position, the deactivating nature of the difluoro-substitution makes the reaction challenging and can lower selectivity.[2] Cyclization to the C-5 position is generally favored, but the C-7 position remains competitive.
Troubleshooting & Optimization Strategies:
-
Choice of Catalyst: This is the most critical factor.
-
Polyphosphoric Acid (PPA): A widely used and effective reagent. However, its viscosity and the often harsh temperatures required can lead to charring and variable selectivity. The P₂O₅ content of the PPA can influence regioselectivity in some indanone syntheses, with higher P₂O₅ content sometimes favoring one isomer over another.[3][4]
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): Often provides higher yields and cleaner reactions than PPA at lower temperatures, potentially improving selectivity. It is less viscous and easier to handle.
-
Methanesulfonic Acid (MSA): Can be an effective cyclization agent, often used in excess as the solvent.
-
Lewis Acids (e.g., AlCl₃): Used for the cyclization of the corresponding acyl chloride. This route requires an extra synthetic step (conversion of the carboxylic acid to the acyl chloride) and strict anhydrous conditions, as moisture deactivates the catalyst.[2]
-
-
Temperature Control: High temperatures (>100°C) can decrease selectivity and promote the formation of polymeric byproducts. It is crucial to find the lowest effective temperature for your chosen catalyst system. Monitor the reaction by TLC or GC to track the consumption of starting material and the formation of products, avoiding prolonged heating once the reaction is complete.
The workflow below illustrates the decision-making process for optimizing the reaction.
Caption: Troubleshooting workflow for byproduct mitigation.
Q3: The reaction mixture became a dark, viscous tar, and the yield was very low. What causes this and how can I prevent it?
A3: The formation of a dark, intractable tar is typically due to polymerization or charring . This is a common issue in Friedel-Crafts reactions when using strong Brønsted acids like PPA or H₂SO₄ at elevated temperatures.[5]
Causes and Preventive Measures:
-
Excessive Temperature: This is the primary cause. Strong acids can promote intermolecular reactions where one molecule's acylium ion reacts with a neighboring aromatic ring, leading to oligomers and polymers.
-
Solution: Strictly control the reaction temperature using an oil bath and thermostat. Aim for the minimum temperature required for cyclization. For PPA, this is often in the 70-90°C range.
-
-
Prolonged Reaction Time: Heating the reaction mixture long after the starting material has been consumed can lead to product degradation and polymerization.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC). Quench the reaction as soon as it reaches completion.
-
-
Impure Starting Material: Impurities in the 3-(3,4-difluorophenyl)propanoic acid can sometimes initiate polymerization.
-
Solution: Ensure the starting material is pure before beginning the cyclization. Recrystallization or chromatography of the precursor may be necessary.
-
Q4: How can I effectively remove unreacted 3-(3,4-difluorophenyl)propanoic acid from my crude product?
A4: Unreacted starting material is a common impurity if the reaction does not go to completion. Fortunately, its acidic nature makes it relatively easy to separate from the neutral indanone product.
Method 1: Aqueous Base Wash This is the most straightforward method.
-
After quenching the reaction (typically with ice water), extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).
-
The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral indanone product will remain in the organic layer.
-
Separate the layers. Repeat the aqueous wash 1-2 times to ensure complete removal.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, now free of acidic impurities.
Method 2: Column Chromatography If other neutral byproducts are present, column chromatography is necessary. Use silica gel with a non-polar eluent system, such as hexanes/ethyl acetate. The less polar indanone product will elute before the highly polar carboxylic acid starting material.
Experimental Protocols & Data
Visualizing the Reaction Pathway
The following diagram illustrates the key cyclization pathways leading to the desired product and the primary regioisomeric byproduct.
References
Technical Support Center: Purification of 5,6-Difluoro-1-indanone
An in-depth guide to the purification of 5,6-Difluoro-1-indanone, a key intermediate in pharmaceutical research. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers in achieving high purity for their experimental needs.
As a Senior Application Scientist, this guide is designed to provide you with both the practical steps and the underlying scientific principles for purifying this compound. Success in synthesizing complex molecules for drug development hinges on the purity of your intermediates. This document offers robust, field-tested protocols and troubleshooting advice to address the common challenges encountered during the purification of this specific fluorinated indanone.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the basic properties of this compound is crucial for selecting the appropriate purification strategy. These properties dictate its solubility, stability, and behavior in different analytical systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₆F₂O | [1][2][3] |
| Molecular Weight | 168.14 g/mol | [1][2][3] |
| CAS Number | 161712-77-2 | [1][2][3] |
| Appearance | Off-white to yellow crystalline solid | [4][5] |
| Melting Point | 80-84 °C (for the related 5,7-difluoro isomer) | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [5] |
| Purity (Commercial) | Typically ≥97-98% (by HPLC) |[2][3] |
Q2: What are the most common impurities encountered during the synthesis of this compound?
Impurities typically arise from the synthetic route, most commonly an intramolecular Friedel-Crafts acylation.[5][7] The primary impurities include:
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Regioisomers: Depending on the starting material, alternative cyclization pathways can lead to the formation of other difluoro-1-indanone isomers. These are often the most challenging impurities to remove due to their similar polarities.[8]
-
Unreacted Starting Materials: Residual 3-(3,4-difluorophenyl)propanoic acid or its acid chloride derivative may persist if the reaction does not go to completion.[8]
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Byproducts of Side Reactions: Harsh acidic conditions used in Friedel-Crafts reactions can sometimes lead to charring or the formation of polymeric material.[9]
Q3: Which purification techniques are most effective for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities, especially those with different solubility profiles, and for processing larger quantities of material.[8][10] It is particularly effective at removing colored byproducts.[8]
-
Column Chromatography: This is the method of choice for separating compounds with similar polarities, such as regioisomers, and for purifying smaller-scale reactions where maximizing yield is critical.[9][11]
Q4: How can I assess the purity of my final product?
Several analytical techniques are standard for determining the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): The most common and sensitive method for quantifying purity and detecting trace impurities.[2][8]
-
Gas Chromatography (GC): Suitable for analyzing volatile components and determining percentage purity.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Invaluable for identifying the chemical structures of unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify structurally related impurities.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during your experiments, providing both a diagnosis and a solution grounded in chemical principles.
Recrystallization Troubleshooting Guide
Problem: My compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] Given that related fluoro-indanones can have relatively low melting points, this is a common issue.[8]
Solutions:
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Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves at a temperature below its melting point.[8]
-
Change the Solvent System: The ideal solvent should have a boiling point lower than the melting point of your compound.[10] If a single solvent isn't working, switch to a mixed-solvent system (e.g., hexane/ethyl acetate). Dissolve the compound in a minimum of the "good" solvent (ethyl acetate) and slowly add the "poor" solvent (hexane) until the solution becomes cloudy, then heat to clarify.[8][12]
-
Lower the Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization, leading to oiling.[8]
-
Induce Crystallization: If the solution is supersaturated, scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure this compound to provide a nucleation site.[8]
Problem: My recovery yield after recrystallization is very low.
Causality: A low yield typically results from using too much solvent, causing a significant portion of the product to remain in the mother liquor, or from choosing a solvent in which the compound is too soluble, even at low temperatures.[8][10]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working in smaller, more concentrated batches can improve yields.
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Recover a Second Crop: Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.[8]
-
Re-evaluate the Solvent: Test different solvents or solvent mixtures on a small scale to find a system where the compound has high solubility when hot and very low solubility when cold.[10]
Column Chromatography Troubleshooting Guide
Problem: I am struggling to separate this compound from a close-running impurity.
Causality: Regioisomers and other structurally similar byproducts often have very similar polarities, making them difficult to resolve on a silica gel column.[8]
Solutions:
-
Optimize the Mobile Phase: A less polar solvent system will increase the retention time of both compounds, allowing more time for the silica to interact with them and potentially improving separation.[8]
-
Test Solvent Systems: Use Thin Layer Chromatography (TLC) to test various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound to achieve the best separation on the column.[11]
-
Use Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity during the elution. This can help separate the less polar impurity first, followed by the elution of your more retained product.[8]
-
-
Adjust the Stationary Phase: If standard silica gel is not effective, consider using a different stationary phase, such as alumina or a reverse-phase (C18) silica gel, which offer different separation selectivities.
Problem: I can't see my compound on the TLC plate.
Causality: While this compound contains a chromophore, the concentration might be too low, or you may need a secondary visualization method.
Solutions:
-
UV Visualization: The aromatic ring and carbonyl group in the indanone structure should make it visible under a UV lamp at 254 nm.[11] Ensure the lamp is functioning correctly.
-
Chemical Staining: If UV is ineffective, use a chemical stain. A p-anisaldehyde stain followed by gentle heating is often effective for visualizing ketones.[11] Alternatively, a potassium permanganate (KMnO₄) stain is a general-purpose choice that reacts with many organic compounds.[11]
-
Increase Concentration: Spot a more concentrated solution of your sample on the TLC plate.[11]
Problem: The product spot shows significant "tailing" on the TLC plate and column.
Causality: Tailing is often caused by the interaction of polar functional groups (like the ketone in your compound) with the acidic silanol groups on the surface of the silica gel. It can also be a sign of column overloading.[11]
Solutions:
-
Check Sample Load: Do not overload the column. A general rule is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[11]
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This neutralizes the acidic sites on the silica, preventing strong adsorption and reducing tailing. Be aware that this will increase the eluent's overall polarity.[11]
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel if tailing is a persistent issue.
Experimental Workflows & Protocols
Workflow: Selecting the Optimal Purification Method
The following diagram outlines a decision-making process for choosing the most appropriate purification technique based on experimental observations.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization of this compound
This protocol is ideal for purifying multi-gram quantities of the product where impurities are minor.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvent systems (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hot plate) with swirling. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is designed for separating complex mixtures or for purifying smaller quantities of material.
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates with different ratios of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate). Aim for an Rf of ~0.3 for the product.[11]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry sample to the top of the packed column.[8]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with an air line) to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.[8]
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[11]
References
- 1. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. 5,7-Difluoro-1-indanone 97 84315-25-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting the Friedel-Crafts Cyclization of Difluorinated Phenylpropanoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the challenges of intramolecular Friedel-Crafts cyclization of difluorinated phenylpropanoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize fluorinated indanones—valuable scaffolds in pharmaceutical development. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your success.
Section 1: Core Principles & The Fluorine Challenge
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a cornerstone reaction for synthesizing 1-indanones.[1] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the aromatic ring to form the cyclic ketone.[2][3]
However, the presence of two fluorine substituents on the phenyl ring introduces a significant electronic challenge. While halogens are known ortho-, para-directors due to resonance donation from their lone pairs (+R effect), they are strongly deactivating through the inductive effect (-I effect) owing to their high electronegativity.[4][5] In the case of fluorine, the inductive withdrawal of electron density from the aromatic ring is potent, making the ring significantly less nucleophilic and thus less reactive toward electrophilic aromatic substitution.[5][6] Overcoming this deactivation is the central challenge in this cyclization.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the cyclization of difluorinated phenylpropanoic acids in a direct question-and-answer format.
Q1: My reaction shows no conversion, or the yield of the desired indanone is extremely low. What are the primary factors to investigate?
This is the most frequent issue and typically stems from one of three areas: severe ring deactivation, catalyst problems, or sub-optimal reaction conditions.
-
A1.1: The Ring Deactivation Barrier The primary culprit is the reduced nucleophilicity of the difluorinated aromatic ring.[6][7] The two electron-withdrawing fluorine atoms create a high activation energy barrier for the intramolecular electrophilic attack.
-
Troubleshooting Strategy: The most effective solution is to employ more forcing reaction conditions. This can involve increasing the reaction temperature significantly or using a stronger acid system to promote the formation and reactivity of the acylium ion.[6] For particularly stubborn substrates, high-boiling point solvents or even neat reaction conditions with an acid like polyphosphoric acid (PPA) at elevated temperatures are often necessary.[8]
-
-
A1.2: Catalyst Inactivity or Insufficiency Traditional Lewis acid catalysts like aluminum trichloride (AlCl₃) are exceptionally sensitive to moisture.[7] Any trace of water in the reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[6][7] Furthermore, the product, an aryl ketone, is a Lewis base that forms a stable complex with the Lewis acid catalyst.[9] This complexation effectively removes the catalyst from the reaction cycle.
-
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents should be freshly distilled from an appropriate drying agent. Reagents should be new or properly stored in a desiccator.
-
Use Stoichiometric Catalyst Loading: For Lewis acid-catalyzed reactions, a stoichiometric amount (or even a slight excess) relative to the substrate is required to account for complexation with the final ketone product.[9] Using only a catalytic amount is a common cause of reaction failure.[7]
-
-
-
A1.3: Sub-Optimal Reaction Conditions Due to the deactivated nature of the substrate, conditions that work for non-fluorinated analogues will likely fail.
-
Troubleshooting Strategy: A systematic optimization of temperature and reaction time is crucial. Monitor the reaction by TLC or LC-MS to track the consumption of starting material. Reactions may require prolonged heating (12-48 hours) at high temperatures (e.g., >100 °C) to proceed to completion.
-
Q2: I am observing the formation of an unexpected regioisomer. How can I control the cyclization position?
Regioselectivity is dictated by the electronic directing effects of the substituents on the ring. The two fluorine atoms and the alkyl side chain will direct the cyclization.
-
A2.1: Understanding Directing Effects Fluorine is an ortho-, para-director.[4] The site of cyclization will be the sterically accessible position that is ortho or para to a fluorine atom and is most electronically activated. The interplay between the two fluorine atoms determines the favored position. For instance, in a 2,5-difluorophenyl system, cyclization is possible at the C4 and C6 positions. The relative yields will depend on the subtle electronic and steric environment created by the specific acid and solvent system. While complete control can be difficult, sometimes changing the acid catalyst (e.g., from PPA to Eaton's reagent) can alter the product ratio.
Q3: Which acid or catalyst system is best suited for this challenging cyclization?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate and available laboratory equipment. However, some are more consistently successful than others for deactivated systems.
-
A3.1: Comparison of Common Cyclization Reagents The following table summarizes the pros and cons of frequently used reagents for intramolecular Friedel-Crafts acylations.
| Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | Neat or in high-boiling solvent, 80-160 °C | Effective for deactivated rings, relatively inexpensive.[8][10] | Highly viscous and difficult to stir at room temp; workup can be challenging.[11] |
| Aluminum Chloride (AlCl₃) | Anhydrous solvent (e.g., DCM, DCE), 0 °C to reflux | Strong Lewis acid, highly effective.[12] | Requires >1 stoichiometric equivalent, extremely moisture-sensitive, corrosive.[6][9] |
| Methanesulfonic Acid (MSA) | Neat or in solvent, high temperatures | Strong protic acid, easier to handle than PPA.[13] | May require very high temperatures; can cause sulfonation as a side reaction. |
| Eaton's Reagent (P₂O₅ in MSA) | 50-100 °C | More powerful than MSA alone, often gives cleaner reactions.[13] | Preparation and handling require care. |
| Lanthanide Triflates (e.g., Tb(OTf)₃) | High-boiling solvent (e.g., o-chlorobenzene), >200 °C | Can catalyze the direct cyclization of the carboxylic acid.[1][13] | Requires very high temperatures, catalyst can be expensive. |
| Niobium Pentachloride (NbCl₅) | Room temperature | Effective under mild conditions, acts as both reagent and catalyst.[14] | Less common reagent, moisture-sensitive. |
Section 3: Validated Experimental Protocols
The following are general, step-by-step protocols that serve as a robust starting point for your experiments.
Protocol 1: Cyclization Using Polyphosphoric Acid (PPA)
This method is often the first choice for difficult cyclizations due to its strength as a dehydrating acid.[8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the difluorinated phenylpropanoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (approx. 10-20 times the weight of the substrate). Note: PPA is highly viscous. It is best handled by warming the reagent bottle to ~60 °C to reduce its viscosity.
-
Reaction: Heat the stirred mixture to the desired temperature (typically 80-140 °C) under a nitrogen atmosphere.
-
Monitoring: Follow the reaction's progress by periodically taking a small aliquot, quenching it with ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This quench is highly exothermic.
-
Extraction: Once all the ice has melted, extract the aqueous suspension with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Cyclization Using Aluminum Chloride (AlCl₃)
This classic Lewis acid method requires strict anhydrous conditions.[12]
-
Pre-Reaction Setup: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Acid Chloride Formation (Optional but Recommended): In a flask, dissolve the difluorinated phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Reaction Setup: In a separate, flame-dried flask, suspend aluminum chloride (1.2 eq) in anhydrous DCM under nitrogen. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently reflux, if necessary.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS as described in Protocol 1.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by 1M HCl.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Section 4: Visual Guides & Workflows
Troubleshooting Workflow for Low Cyclization Yield
This diagram outlines a logical decision-making process when encountering low product yield.
Caption: Troubleshooting Decision Tree for Friedel-Crafts Cyclization.
General Reaction Mechanism
This diagram illustrates the key steps of the intramolecular Friedel-Crafts acylation on a difluorinated substrate.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
References
- 1. mdpi.com [mdpi.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.cn]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccsenet.org [ccsenet.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Substituted Indanone Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during the synthesis of substituted 1-indanones. Indanones are a critical structural motif in numerous natural products and pharmaceutical agents, but their synthesis is often complicated by the formation of hard-to-separate regioisomers.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you gain control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding regioselectivity in indanone synthesis.
Q1: Why am I getting a mixture of regioisomers (e.g., 4- and 6-substituted indanones) during my intramolecular Friedel-Crafts cyclization?
A1: This is the most fundamental challenge in this synthesis. The formation of a regioisomeric mixture occurs during the electrophilic aromatic substitution step, where the acylium ion can attack the aromatic ring at multiple positions.[4] The outcome is governed by a combination of:
-
Electronic Effects: The existing substituent on the aromatic ring directs the incoming electrophile. For example, an electron-donating group (like methyl or methoxy) is an ortho, para-director. During the cyclization of a 3-(m-tolyl)propanoic acid derivative, the acylium ion can attack at the C4 position (ortho to the methyl group) or the C6 position (para to the methyl group), yielding a mixture of 4-methyl-1-indanone and 6-methyl-1-indanone.[4]
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the acylating chain can physically block approach to one of the possible cyclization sites, thereby favoring the less hindered position.[5]
-
Reaction Conditions: The choice of catalyst (Lewis acid or Brønsted acid), solvent, and temperature can significantly alter the ratio of kinetic versus thermodynamic products, thus influencing the final isomer distribution.[4][5]
Q2: I am using Polyphosphoric Acid (PPA) for my cyclization and getting a poor ratio of isomers. How can I improve this?
A2: Polyphosphoric acid (PPA) is a widely used and effective reagent for indanone synthesis, but its properties can be tuned to control regioselectivity.[1][6][7] Groundbreaking work has shown that the P₂O₅ content (or the degree of hydrolysis) of PPA is a critical parameter that can be adjusted to switch the reaction outcome.[1][6][7]
-
High P₂O₅ Content (e.g., 83%): Favors the formation of the indanone isomer where the electron-donating group is ortho or para to the carbonyl group. This pathway is believed to proceed through a traditional Friedel-Crafts acylation mechanism.[1]
-
Low P₂O₅ Content (e.g., 76%): Promotes the formation of the isomer with the electron-donating group meta to the carbonyl. This is thought to occur via a competing pathway involving Michael addition of the arene to the unsaturated acid precursor.[1] This remarkable switch allows for selective access to different regioisomers from the same starting materials.
Q3: Are there alternatives to Friedel-Crafts reactions for better regiocontrol?
A3: Yes. While Friedel-Crafts acylation is a classic method, its limitations have driven the development of several other strategies:
-
Nazarov Cyclization: This involves the 4π-electrocyclic ring closure of a divinyl ketone.[8][9] While classic Nazarov reactions also suffer from regioselectivity issues in the final elimination step, modern variants have been developed.[8][9] For instance, silicon-directed cyclizations can precisely control the position of the double bond in the final product.[8]
-
Transition-Metal-Catalyzed Reactions: Modern organometallic chemistry offers powerful, highly selective methods.[10][11] Catalysts based on rhodium, palladium, or nickel can facilitate carboacylation or cyclization reactions that proceed with high regioselectivity, often under milder conditions than traditional methods.[10][11] These methods can even provide regiodivergent access to 2- or 3-substituted indanones by simply changing the metal catalyst.[10]
-
Named Reactions and Cascade Processes: Other methods include cascade reductive Friedel–Crafts alkylation/cyclization, tandem Michael-Heck reactions, and various one-pot multicomponent reactions that can build the indanone core with high selectivity.[12][13][14]
Troubleshooting Guides
Guide 1: Intramolecular Friedel-Crafts Acylation (General)
This guide covers typical Lewis acid (e.g., AlCl₃, Sc(OTf)₃) and Brønsted acid (e.g., TfOH) catalyzed cyclizations of 3-arylpropanoic acids or their derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioisomeric Ratio (e.g., mixture of 4- and 6-isomers) | 1. Electronic Directing Effects: The substituent on the arene is directing to multiple positions with similar activation energies. | a. Change the Catalyst: Switch from a strong Lewis acid like AlCl₃ to a bulkier or milder one (e.g., FeCl₃, Sc(OTf)₃) which may exhibit different selectivity.[5][15] b. Modify Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, which may be the desired isomer. Conversely, higher temperatures may favor the thermodynamic product.[5] c. Alter the Solvent: The choice of solvent can influence catalyst activity and product distribution. Nitromethane has been reported to provide excellent selectivity in certain cases.[5][16] |
| 2. Steric Factors: Insufficient steric differentiation between the possible cyclization sites. | a. Introduce a Bulky Blocking Group: If synthetically feasible, temporarily install a bulky group (e.g., t-butyl) to block the undesired position, then remove it after cyclization. b. Use a Bulkier Acylating Agent: Using a sterically demanding precursor, such as a Meldrum's acid derivative, can influence the transition state and favor one isomer.[15][16] | |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid catalyst may be deactivated by moisture.[5] | a. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). b. Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or a sublimed/purified batch. |
| 2. Deactivated Aromatic Ring: The presence of electron-withdrawing groups (EWGs) on the arene severely retards or prevents the reaction. | a. Use a Stronger Catalyst: A superacid like triflic acid (TfOH) may be required to force the cyclization of deactivated substrates.[5][17] b. Consider an Alternative Synthetic Route: Friedel-Crafts acylation is often unsuitable for strongly deactivated systems. |
Guide 2: PPA-Mediated Synthesis from Arenes and α,β-Unsaturated Acids
This one-pot method is powerful but exquisitely sensitive to the reagent's composition.
| Problem | Observed Outcome | Suggested Solution |
| Incorrect Regioisomer is Major Product | The reaction yields the isomer with the electron-donating group (EDG) ortho/para to the carbonyl, but the meta isomer is desired. | Switch to PPA with Low P₂O₅ Content: Use commercially available PPA with a lower P₂O₅ grade (e.g., ~76%) or carefully hydrolyze a higher-grade PPA. This promotes the alternative Michael addition pathway.[1] |
| The reaction yields the isomer with the EDG meta to the carbonyl, but the ortho/para isomer is desired. | Switch to PPA with High P₂O₅ Content: Use PPA with a high P₂O₅ grade (e.g., 83% or higher, sometimes sold as "115% phosphoric acid"). This favors the classical acylium ion pathway.[1][6] | |
| Mixture of Isomers | The reaction produces a mixture that is difficult to separate, indicating a lack of selectivity. | Optimize P₂O₅ Content and Temperature: The selectivity is not always a complete switch. Fine-tune the P₂O₅ content and reaction temperature (e.g., 80-100 °C) to maximize the formation of the desired isomer. Monitor by GC or ¹H NMR.[1] |
Data Summary: Effect of PPA Concentration on Regioselectivity
The following table summarizes reported data on the reaction of various arenes with α,β-unsaturated acids, demonstrating the powerful effect of PPA composition on the product ratio.[1]
| Arene | Unsaturated Acid | PPA (P₂O₅ Content) | Major Product Isomer | Ratio (Major:Minor) |
| 2,5-Dimethylanisole | Methacrylic Acid | Low (~76%) | 6-Methoxy-4,7-dimethyl-1-indanone | >95:5 |
| 2,5-Dimethylanisole | Methacrylic Acid | High (~83%) | 5-Methoxy-4,7-dimethyl-1-indanone | >95:5 |
| 1,3-Dimethoxybenzene | Methacrylic Acid | Low (~76%) | 4,6-Dimethoxy-1-indanone | 80:20 |
| 1,3-Dimethoxybenzene | Methacrylic Acid | High (~83%) | 5,7-Dimethoxy-1-indanone | 75:25 |
| Veratrole | Crotonic Acid | Low (~76%) | 5,6-Dimethoxy-2-methyl-1-indanone | 65:35 |
| Veratrole | Crotonic Acid | High (~83%) | 5,6-Dimethoxy-2-methyl-1-indanone | >95:5 |
Experimental Protocols & Visualizations
Protocol 1: Regioselective Synthesis of a Substituted Indanone via PPA-Mediated Cyclization
This protocol demonstrates the principle of controlling regioselectivity by adjusting the PPA concentration, based on the methodology developed by van Leeuwen, et al.[1][6]
Objective: To selectively synthesize either the ortho/para or meta directed regioisomer of an indanone.
Materials:
-
Substituted Arene (e.g., 2,5-Dimethylanisole)
-
α,β-Unsaturated Carboxylic Acid (e.g., Methacrylic Acid)
-
Polyphosphoric Acid (PPA) with high P₂O₅ content (~83%)
-
Polyphosphoric Acid (PPA) with low P₂O₅ content (~76%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted arene (1.0 equiv).
-
Catalyst Addition:
-
For the ortho/para isomer: Add PPA with high P₂O₅ content (approx. 10 parts by weight relative to the arene).
-
For the meta isomer: Add PPA with low P₂O₅ content (approx. 10 parts by weight relative to the arene).
-
-
Reagent Addition: Slowly add the α,β-unsaturated carboxylic acid (1.2 equiv) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large excess of crushed ice with vigorous stirring. The product may precipitate as a solid.
-
Neutralization & Extraction: If a solid precipitates, collect it by vacuum filtration. If not, neutralize the aqueous solution carefully with saturated sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired indanone regioisomer.
Visualization 1: Competing Pathways in Intramolecular Friedel-Crafts Acylation
This diagram illustrates the choice points leading to different regioisomers during the cyclization of a 3-(meta-substituted)-phenylpropanoic acid.
Caption: Competing ortho vs. para cyclization pathways in Friedel-Crafts synthesis.
Visualization 2: Troubleshooting Decision Tree for Poor Regioselectivity
This workflow helps diagnose and solve common regioselectivity problems.
Caption: Decision tree for troubleshooting poor regioselectivity in indanone synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. Nazarov Cyclization [organic-chemistry.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Indanone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
Stability of 5,6-Difluoro-1-indanone under different reaction conditions
Welcome to the comprehensive technical support guide for 5,6-Difluoro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this fluorinated building block. Our goal is to empower you with the knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing a systematic approach to identifying root causes and implementing effective solutions.
Q1: I'm observing a new, more polar impurity by TLC/LC-MS after leaving my reaction mixture in basic conditions (e.g., NaOH, KOH, Et3N) overnight. What is the likely cause?
A1: The most probable cause is a base-catalyzed self-condensation reaction. The methylene protons alpha to the carbonyl group in the indanone ring are acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound, leading to an aldol condensation product.[1][2][3]
Mitigation Strategies:
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the condensation reaction.
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Base Stoichiometry: Use the minimum effective amount of base. In some cases, a weaker base may be sufficient and less likely to promote self-condensation.
-
Slow Addition: If applicable to your primary reaction, consider the slow addition of the base to maintain a low instantaneous concentration.
Q2: My reaction in the presence of an oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is yielding an unexpected product with a higher molecular weight and an additional oxygen atom. What could this be?
A2: You are likely observing a Baeyer-Villiger oxidation product. In this reaction, a peroxyacid or peroxide inserts an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon of the indanone ring, converting the cyclic ketone into a lactone (a cyclic ester).[4][5][6] This is a known reaction for cyclic ketones.[7][8]
Troubleshooting Workflow for Unexpected Oxidation:
Caption: Troubleshooting workflow for Baeyer-Villiger oxidation.
Q3: After photostability testing (exposure to UV/Vis light), I'm seeing multiple degradation products. What is the likely degradation pathway?
A3: Photolytic degradation of fluorinated aromatic compounds can be complex.[9][10] The energy from the light source can promote the formation of radical species. Potential degradation pathways for this compound under photolytic stress include:
-
Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl group and the quaternary carbon, leading to a diradical intermediate that can undergo further reactions.
-
Photoreduction: In the presence of a hydrogen donor, the ketone can be reduced to the corresponding alcohol, 5,6-difluoro-1-indanol.
-
C-F Bond Cleavage: Although aromatic C-F bonds are generally strong, prolonged exposure to high-energy light could potentially lead to their cleavage, resulting in defluorinated species.[11]
Analytical Approach:
-
Use LC-MS/MS to identify the molecular weights of the degradants and obtain fragmentation patterns.
-
Employ 19F NMR to track changes in the fluorine environment, which can provide clues about reactions involving the aromatic ring.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended for optimal shelf life. Protect from moisture and strong oxidizing agents.
Q2: How stable is this compound in acidic solutions?
A2: Based on the general stability of indanones, this compound is expected to be relatively stable in mild to moderate acidic conditions. However, under strongly acidic and heated conditions, there is a potential for acid-catalyzed polymerization or other rearrangements. It is always advisable to perform a preliminary stability check under your specific reaction conditions.
Q3: Can the fluorine atoms on the aromatic ring be displaced?
A3: While the C-F bond is strong, the fluorine atoms on the benzene ring can potentially be displaced via nucleophilic aromatic substitution (SNAr), especially if there are strong electron-withdrawing groups present or if the reaction is facilitated by a catalyst.[12][13] However, the indanone ring itself is not strongly deactivating, so harsh conditions would likely be required for SNAr to occur with common nucleophiles.
Q4: What is the expected impact of the two fluorine atoms on the reactivity of the ketone?
A4: The two fluorine atoms are electron-withdrawing by induction, which can increase the electrophilicity of the carbonyl carbon. This may make the ketone more susceptible to nucleophilic attack compared to the non-fluorinated 1-indanone. This enhanced reactivity can be beneficial for desired transformations but may also increase the likelihood of unwanted side reactions.
Section 3: Forced Degradation Study Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[14] The following are detailed protocols for subjecting this compound to various stress conditions, consistent with ICH guidelines.[15]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24-48h | Generally stable, potential for slow polymerization. |
| Base Hydrolysis | 0.1 M NaOH, RT, 24h | Aldol condensation, potential for other base-catalyzed reactions. |
| Oxidation | 3% H2O2, RT, 24h | Baeyer-Villiger oxidation to form the corresponding lactone. |
| Thermal Stress | 80 °C (solid-state), 48h | Generally stable, monitor for melting and decomposition. |
| Photostability | ICH Q1B conditions (UV/Vis light), solid & solution | Radical-mediated cleavage (e.g., Norrish type), photoreduction. |
Experimental Protocols
1. Acidic Degradation
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Transfer the solution to a sealed vial and place it in a water bath or oven at 60 °C.
-
Withdraw aliquots at 0, 8, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze by HPLC-UV/MS to assess for degradation.
2. Basic Degradation
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze by HPLC-UV/MS, paying close attention to the formation of higher molecular weight species (aldol products).
3. Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 8, and 24 hours.
-
Analyze by HPLC-UV/MS. Look for a product with an M+16 mass shift, indicative of lactone formation.[16]
4. Thermal Degradation
-
Place a thin layer of solid this compound in a glass vial.
-
Heat the vial in an oven at 80 °C for 48 hours.
-
At the end of the study, dissolve the solid in a suitable solvent.
-
Analyze by HPLC-UV to check for the appearance of any degradation products.
5. Photolytic Degradation
-
Prepare two 1 mg/mL solutions of this compound in acetonitrile.
-
Place one solution in a photostability chamber that meets ICH Q1B requirements for light exposure.
-
Wrap the second (control) sample in aluminum foil and place it in the same chamber to monitor for thermal degradation.
-
Expose the samples to the light source for the recommended duration.
-
Analyze both the exposed and control samples by HPLC-UV/MS.
Section 4: Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are predicted under specific stress conditions.
1. Base-Catalyzed Aldol Condensation
Under basic conditions, the formation of an enolate can lead to a self-condensation reaction.
Caption: Predicted pathway for base-catalyzed aldol condensation.
2. Oxidative Degradation via Baeyer-Villiger Oxidation
In the presence of a peroxyacid or hydrogen peroxide, the indanone can be oxidized to a lactone.
Caption: Predicted Baeyer-Villiger oxidation pathway.
Section 5: References
-
Baeyer–Villiger oxidation - Wikipedia. --INVALID-LINK--
-
Baeyer-Villiger Oxidation - Organic Chemistry Portal. --INVALID-LINK--
-
Baeyer-Villiger Oxidation - Chemistry Steps. --INVALID-LINK--
-
Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry. --INVALID-LINK--
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - Royal Society of Chemistry. --INVALID-LINK--
-
Hydrogen Peroxide/Boric Acid: An Efficient System for Oxidation of Aromatic Aldehydes and Ketones to Phenols - Taylor & Francis Online. --INVALID-LINK--
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - National Institutes of Health (NIH). --INVALID-LINK--
-
Synthesis of chiral indanones and acid-catalyzed transformations to... - ResearchGate. --INVALID-LINK--
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - Veeprho. --INVALID-LINK--
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. --INVALID-LINK--
-
Dakin oxidation - Wikipedia. --INVALID-LINK--
-
Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds - ChemRxiv. --INVALID-LINK--
-
Annulations involving 1-indanones to access fused- and spiro frameworks - National Institutes of Health (NIH). --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH). --INVALID-LINK--
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - National Institutes of Health (NIH). --INVALID-LINK--
-
Aldol Condensations on Basic Alumina: The Facile Syntheses of Chalcones and Enones in a Solvent-Free Medium - ResearchGate. --INVALID-LINK--
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - Oxford Academic. --INVALID-LINK--
-
Synthesis of 1-indanones with a broad range of biological activity - National Institutes of Health (NIH). --INVALID-LINK--
-
Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling - Royal Society of Chemistry. --INVALID-LINK--
-
Oxidation of Aromatic Aldehydes and Ketones by H2O2/CH3ReO3 in Ionic Liquids: A Catalytic Efficient Reaction to Achieve Dihydric Phenols. - ResearchGate. --INVALID-LINK--
-
Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0.... - ResearchGate. --INVALID-LINK--
-
Solvent-Free Aldol - Truman State University. --INVALID-LINK--
-
Aldol Condensation - Common Conditions - Organic Chemistry Data. --INVALID-LINK--
-
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. (1988) - SciSpace. --INVALID-LINK--
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. --INVALID-LINK--
-
Aldol condensation - Wikipedia. --INVALID-LINK--
-
KEGG Degradation of aromatic compounds - Reference pathway - Kanehisa Laboratories. --INVALID-LINK--
-
Nucleophilic aromatic substitution - Wikipedia. --INVALID-LINK--
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - SpringerLink. --INVALID-LINK--
-
Figure 1: General aromatic degradation pathways. The two common aerobic... - ResearchGate. --INVALID-LINK--
-
Kinetics and mechanism of acid-catalyzed hydrolysis of the diazo functional groups of 1-diazo-2-indanone and 2-diazo-1-indanone in aqueous solution - ResearchGate. --INVALID-LINK--
-
Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - University of Liverpool. --INVALID-LINK--
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. --INVALID-LINK--
-
The Electrophilic Aromatic Substitution of Fluorobenzene - ResearchGate. --INVALID-LINK--
-
reduction of aromatic ketones - YouTube. --INVALID-LINK--
-
Bacterial Degradation of Aromatic Compounds - National Institutes of Health (NIH). --INVALID-LINK--
-
4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. --INVALID-LINK--
-
Electrophilic aromatic substitution - Wikipedia. --INVALID-LINK--
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. --INVALID-LINK--
-
electrophilic substitution reaction of benzene - BYJU'S. --INVALID-LINK--
References
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- 2. Aldol Condensation - Common Conditions [commonorganicchemistry.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04636A [pubs.rsc.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CA1143741A - Process for oxidation of ketones by hydrogen peroxide - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting guide for the synthesis of 5,6-Difluoro-1-indanone
Welcome to the technical support guide for the synthesis of 5,6-Difluoro-1-indanone. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer a validated experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and established method is the intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid.[1] This reaction involves the cyclization of the propanoic acid side chain onto the difluorinated benzene ring, promoted by a strong acid catalyst. The choice of catalyst is critical and typically includes Brønsted acids like polyphosphoric acid (PPA) or chlorosulfonic acid, or Lewis acids.[1][2] This approach is favored because it is a relatively direct, one-step cyclization from a readily accessible precursor.[3]
Q2: What are the most critical parameters to control during the Friedel-Crafts cyclization?
A2: Success in this synthesis hinges on meticulous control over three key parameters:
-
Anhydrous Conditions: Friedel-Crafts catalysts, particularly Lewis acids like AlCl₃, are extremely sensitive to moisture. Water will react with and deactivate the catalyst, halting the reaction and leading to significantly reduced yields.[4][5]
-
Reaction Temperature: The temperature influences both the reaction rate and the selectivity. Insufficient temperature can lead to an incomplete reaction, while excessive heat may promote the formation of unwanted side products or charring, especially with aggressive reagents like PPA.[4]
-
Catalyst Choice and Loading: The strength of the acid catalyst is crucial. The two fluorine atoms on the aromatic ring are electron-withdrawing, deactivating the ring towards electrophilic substitution.[6] Therefore, a potent catalytic system is required to drive the cyclization to completion.[4] Polyphosphoric acid (PPA) and chlorosulfonic acid are often used for their efficacy in these scenarios.[1]
Q3: What are the primary safety hazards associated with this synthesis?
A3: The synthesis involves strong, corrosive acids that demand careful handling.
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and can cause severe burns. It is also viscous, and its reaction with water is highly exothermic. All manipulations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Chlorosulfonic Acid: This is an even more aggressive reagent that reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) and sulfuric acid aerosols. Extreme caution is mandatory.[5]
-
Quenching: The workup procedure, which involves quenching the strong acid with ice water, is highly exothermic and must be performed slowly and carefully to prevent splashing and uncontrolled boiling.[7]
-
Product Hazards: The product, this compound, is classified as harmful if swallowed and can cause skin and serious eye irritation.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Problem 1: Low or No Product Yield
Q: My reaction yield of this compound is consistently low (<40%). What are the likely causes and how can I improve it?
A: Low yield is the most common complaint and can stem from several factors. The key is to systematically evaluate each aspect of your experimental setup. The deactivating effect of the two fluorine atoms on the aromatic ring makes this cyclization inherently challenging, requiring robust conditions.
Causality & Solutions:
-
Inactive Catalyst: Moisture is the primary culprit for catalyst deactivation. PPA can absorb atmospheric water, reducing its efficacy.
-
Solution: Use freshly opened PPA or a grade with a high P₂O₅ content (e.g., 115%). Ensure all glassware is oven- or flame-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
-
Suboptimal Reaction Conditions: The balance between temperature and reaction time is crucial.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed slowly, consider incrementally increasing the temperature (e.g., from 80°C to 100°C) or extending the reaction time.[9] Avoid excessively high temperatures, which can lead to decomposition.
-
-
Purity of Starting Material: The purity of the 3-(3,4-difluorophenyl)propanoic acid is paramount. Non-acidic impurities will not react, and other impurities may interfere with the catalyst.
-
Solution: Verify the purity of your starting material by NMR or melting point. If necessary, purify it by recrystallization before starting the reaction.
-
-
Inefficient Work-up: The product can be lost during the extraction and purification phases.
-
Solution: Ensure the quenched reaction mixture is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Check the aqueous layer by TLC to ensure complete product removal before discarding it.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Problem 2: Significant Impurity Formation
Q: My crude ¹H NMR spectrum shows multiple unexpected signals. What are the likely side reactions, and how can they be minimized?
A: Impurity formation often results from incorrect regioselectivity or intermolecular side reactions. While the desired cyclization at the C2 position is favored, alternative reactions can occur.
Causality & Solutions:
-
Regioisomer Formation: Although cyclization is strongly directed to the position between the two fluorine atoms, trace amounts of the alternative regioisomer (4,5-Difluoro-1-indanone) can form. The choice of acid can influence regioselectivity.[10]
-
Solution: The use of PPA generally provides good selectivity for this substrate.[1] If regioisomers are a persistent issue, purification by column chromatography is the most effective solution. The isomers often have different polarities, allowing for separation.
-
-
Intermolecular Acylation: If the concentration of the starting material is too high, the acylium ion intermediate can be attacked by another molecule of the difluorinated arene before it has a chance to cyclize intramolecularly. This leads to high molecular weight polymeric material.
-
Solution: Employ high dilution principles. Add the starting material slowly to the pre-heated acid catalyst rather than mixing them all at the beginning. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[11]
-
-
Incomplete Reaction: Unreacted starting material is a common impurity.
-
Solution: As mentioned for low yield, ensure sufficient reaction time and temperature by monitoring the reaction's progress.[5] Increasing the catalyst loading can also drive the reaction to completion.
-
Strategies to Minimize Impurities
| Strategy | Principle | Implementation |
| Control Regioselectivity | Catalyst choice can influence the site of electrophilic attack. | Use Polyphosphoric Acid (PPA) which is reported to give good selectivity for the desired 5,6-difluoro product.[1][10] |
| Favor Intramolecular Rxn | High dilution minimizes intermolecular interactions. | Add starting material portion-wise or via syringe pump to the hot acid. |
| Drive to Completion | Ensure all starting material converts to product. | Monitor by TLC/GC. If starting material persists, increase temperature or reaction time moderately.[9] |
| Optimize Temperature | Prevent thermal decomposition and side reactions. | Do not exceed the recommended temperature range (typically 80-140°C).[1] |
Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis. Adjustments may be necessary based on your specific lab conditions and equipment.
Reaction: Intramolecular Friedel-Crafts Cyclization
Caption: Synthesis of this compound via Friedel-Crafts cyclization.
Materials:
-
3-(3,4-difluorophenyl)propanoic acid (1.0 eq)
-
Polyphosphoric Acid (PPA), 115% P₂O₅ content (10-15 wt. eq)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: Place polyphosphoric acid (e.g., 50 g) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Heat the PPA to 80°C with stirring.
-
Substrate Addition: Once the PPA is at temperature, add 3-(3,4-difluorophenyl)propanoic acid (e.g., 5.0 g) in small portions over 20-30 minutes. The mixture will become a thick slurry.
-
Reaction: Increase the temperature to 100-120°C and stir vigorously for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the starting material spot has disappeared.
-
Work-up (Quenching): Cool the reaction mixture to below 60°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice-water. Caution: This is a highly exothermic process. Use a sturdy spatula to help transfer the viscous mixture.
-
Extraction: Allow the quenched mixture to stir until all the ice has melted. Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers. Wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution ), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Combine the fractions containing the pure product and remove the solvent to afford this compound as a crystalline solid.
Product Characterization
Verifying the structure and purity of the final product is essential. Below are the expected spectroscopic characteristics for this compound.
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the two aromatic protons and the two pairs of aliphatic protons (-CH₂CH₂-). The aromatic signals will show complex splitting patterns due to H-F and H-H coupling. The aliphatic protons will appear as two distinct triplets around δ 2.7 and 3.1 ppm.[12] |
| ¹³C NMR (CDCl₃) | Resonances for nine unique carbons. The carbonyl carbon will be significantly downfield (~200 ppm). The two carbons bonded to fluorine will show large C-F coupling constants (¹JCF), which is a key diagnostic feature.[12] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the conjugated ketone C=O stretch, typically around 1700-1720 cm⁻¹. Strong bands corresponding to C-F stretching will also be present.[12][13] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z = 168, corresponding to the molecular weight of C₉H₆F₂O.[8] A common fragmentation pattern is the loss of carbon monoxide (CO), leading to a fragment at m/z = 140. |
References
- 1. Buy this compound | 161712-77-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Side reactions to avoid when working with 5,6-Difluoro-1-indanone
Technical Support Center: 5,6-Difluoro-1-indanone
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. The presence of two electron-withdrawing fluorine atoms significantly influences the molecule's properties, enhancing the electrophilicity of the carbonyl carbon and increasing the acidity of the α-protons.[1] While this heightened reactivity is beneficial for many transformations, it also necessitates careful control of reaction conditions to mitigate potential side reactions.
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) organized by common reaction types.
Section 1: Reactions at the α-Carbon (Enolate Chemistry)
The protons on the carbon adjacent to the carbonyl (the α-carbon) in this compound are significantly more acidic than in its non-fluorinated analog, 1-indanone.[1] This facilitates enolate formation but also increases the risk of side reactions like self-condensation and poly-alkylation.
Frequently Asked Questions (FAQs)
Question 1: I am attempting a mono-alkylation at the C2 position, but I am observing significant amounts of di-alkylated product and unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer: This is a classic challenge when working with active ketones. The mono-alkylated product's α-proton can sometimes be as or more acidic than the starting material's, leading to a second alkylation event. Furthermore, using a base that only generates a small equilibrium concentration of the enolate means that starting material, mono-alkylated product, and the base are all present simultaneously, leading to a complex mixture.
Root Causes & Solutions:
-
Incomplete Enolate Formation: Using weaker bases like alkoxides (e.g., NaOEt) creates an equilibrium with both the ketone and the enolate present, allowing the newly formed mono-alkylated product to be deprotonated and react again.
-
Solution: Employ a strong, non-nucleophilic, sterically hindered base to achieve irreversible and quantitative enolate formation. Lithium diisopropylamide (LDA) is the ideal choice. By forming the enolate completely before adding the electrophile (alkyl halide), you ensure the starting material is consumed, minimizing the chance for di-alkylation.
-
-
Thermodynamic vs. Kinetic Control: this compound has two α-protons at the C2 position. While they are equivalent in the starting material, careful control is paramount.
-
Solution: Perform the deprotonation with LDA at low temperatures (e.g., -78 °C) to ensure kinetic control.[2] Add the alkylating agent slowly at this low temperature before allowing the reaction to warm.
-
Troubleshooting Protocol: Selective Mono-alkylation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.05 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise at -78 °C.
-
Reaction: Maintain the temperature for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3][4] Extract the product with an organic solvent like ethyl acetate.
Question 2: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile) is giving a low yield, and I'm isolating a dark, insoluble material.
Answer: The high reactivity of the this compound carbonyl, combined with the acidic α-protons, can lead to competing side reactions, primarily self-condensation (an aldol-type reaction) and polymerization, especially under harsh basic conditions.
Root Causes & Solutions:
-
Base Strength: A strong, non-specific base (like NaOH or KOH) can promote the self-condensation of the indanone by forming its enolate, which then attacks another molecule of the starting ketone.
-
Solution: Use a mild, catalytic amount of a weaker amine base, such as piperidine or pyrrolidine.[3] This is typically sufficient to deprotonate the highly acidic active methylene compound without significantly promoting indanone self-condensation.
-
-
Reaction Temperature & Time: High temperatures can accelerate undesirable polymerization and decomposition pathways.
-
Solution: Run the reaction at room temperature or with gentle heating (e.g., reflux in ethanol) and monitor it closely.[3] Avoid prolonged heating once the starting material is consumed.
-
Optimized Knoevenagel Condensation Protocol
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Methanol | Good solubility for reactants and facilitates product precipitation upon completion. |
| Base | Piperidine (catalytic, ~0.1 eq) | Sufficiently basic to activate the methylene compound without causing significant self-condensation of the indanone.[3] |
| Temperature | Reflux | Provides sufficient energy for the reaction while minimizing thermal decomposition. |
| Monitoring | TLC | Essential to prevent extended reaction times that can lead to byproduct formation. |
Workflow & Mechanistic Diagrams
Caption: Workflow for selective mono-alkylation using LDA.
Section 2: Reactions at the Carbonyl Group
The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic additions.[1] However, this can also lead to over-reduction or other undesired transformations if not properly controlled.
Frequently Asked Questions (FAQs)
Question 3: I am trying to reduce the ketone to an alcohol (5,6-Difluoro-1-indanol), but my reaction is sluggish or incomplete.
Answer: While the ketone is activated, incomplete reduction is usually related to the quality or stoichiometry of the reducing agent or the presence of quenching impurities.
Root Causes & Solutions:
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common and effective reagent, but its activity can diminish with improper storage.[3] It can be deactivated by moisture.
-
Solution: Use freshly opened NaBH₄ or a batch that has been stored in a desiccator. Ensure your solvent (typically methanol or ethanol) is anhydrous.
-
-
Stoichiometry: While NaBH₄ provides multiple hydride equivalents, using a slight excess is recommended to ensure the reaction goes to completion.
Troubleshooting Protocol: Ketone Reduction
-
Setup: Dissolve this compound (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.[3]
-
Reduction: Slowly add NaBH₄ (1.5 eq) in small portions to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[3]
-
Monitoring & Workup: Monitor progress by TLC. Once complete, carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.[3]
Question 4: During a reductive amination, I am getting a significant amount of the alcohol byproduct instead of my desired amine.
Answer: Reductive amination is a two-step, one-pot process: imine formation followed by reduction.[3] The formation of the alcohol byproduct indicates that the reduction of the ketone is competing with or occurring faster than the reduction of the imine intermediate.
Root Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not sufficiently favor the imine before the reducing agent is added.
-
Incorrect Choice of Reducing Agent: A strong reducing agent like NaBH₄ will rapidly reduce the highly active ketone.
-
Solution: Use a milder reducing agent that is selective for the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[3] It is less reactive and more tolerant of the slightly acidic conditions used to promote imine formation.
-
Caption: Competing pathways in reductive amination.
Section 3: General Handling & Purification
Question 5: What are the best practices for storing and handling this compound?
Answer: Proper storage and handling are crucial for maintaining the integrity of the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. Refrigeration (0-8 °C) is recommended for long-term storage.[5]
-
Handling: this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
Question 6: I am having difficulty purifying my reaction product. Are there any common impurities I should be aware of?
Answer: Besides side products from the specific reaction, impurities can arise from the synthesis of the indanone itself or from its decomposition.
-
Synthetic Impurities: The most common synthesis of indanones involves an intramolecular Friedel-Crafts acylation.[7][8] Incomplete cyclization can leave residual 3-(3,4-difluorophenyl)propanoic acid or its corresponding acyl chloride. Regioisomers can also form depending on the precursors.[9]
-
Purification Technique: Column chromatography on silica gel is typically the most effective method for purifying indanone derivatives.[3][5] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
Characterization and removal of impurities from 5,6-Difluoro-1-indanone
Welcome to the technical support center for 5,6-Difluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the characterization and removal of impurities associated with this important synthetic intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your work.
Part 1: Impurity Characterization & Identification
Achieving high purity for this compound (CAS No: 161712-77-2) is critical for its application in pharmaceutical synthesis, as impurities can lead to unwanted side reactions, lower yields, and potential biological consequences.[1][2] The first step towards a pure compound is a thorough understanding and identification of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A prevalent method is the intramolecular Friedel-Crafts acylation of a 3-(3,4-difluorophenyl)propanoic acid precursor.[3] Based on this and analogous syntheses, the following impurities are common:
-
Unreacted Starting Material: Incomplete cyclization will leave residual 3-(3,4-difluorophenyl)propanoic acid in your crude product. This can often be addressed by optimizing reaction time or temperature.[4]
-
Regioisomers: During the Friedel-Crafts reaction, cyclization can potentially occur at the alternative ortho position to the propyl chain, leading to the formation of the undesired 6,7-Difluoro-1-indanone regioisomer. Separating these isomers can be challenging due to their similar physical properties.[5][6]
-
Process-Related Impurities: These include residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate), or leftover reagents and catalysts (e.g., strong acids like polyphosphoric acid or Lewis acids).[6][7]
-
Byproducts of Side Reactions: The α-position to the carbonyl group is acidic and can participate in side reactions like aldol condensations or Knoevenagel condensations, especially under basic or acidic conditions during workup.[3][6]
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my this compound sample?
A2: A multi-technique approach is essential for a comprehensive analysis.
-
For Quantification and Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for determining the percentage purity of your main component and quantifying known and unknown impurities.[5] A diode array detector (DAD) can provide initial UV spectral information about impurity peaks.[8]
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual solvents. Commercial specifications for similar indanones often cite purity as >96.0% by GC.[5]
-
-
For Structural Identification of Unknowns:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for identifying the chemical structures of unknown volatile impurities by providing both retention time data and a mass spectrum, which reveals the molecular weight and fragmentation pattern.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR provides the most definitive structural information. ¹⁹F NMR is particularly crucial for confirming the fluorine substitution pattern on the aromatic ring and distinguishing between regioisomers. Large C-F coupling constants are a characteristic feature in ¹³C NMR.[3][9]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. You should observe a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and C-F stretching bands.[3][9]
-
Troubleshooting Guide: Investigating Unknown Peaks
Issue: "I've detected an unexpected peak in my HPLC or GC chromatogram. How do I proceed with its identification?"
This is a common challenge in process chemistry. A systematic investigation is required to determine the peak's identity and origin.[8]
Caption: Workflow for the systematic identification of an unknown chromatographic peak.
Step-by-Step Investigation:
-
Confirm the Peak is Real: First, rule out "ghost peaks" that originate from the analytical system itself.[10] Perform a blank injection using only the mobile phase. If the peak is still present, the source is likely contamination in the solvent, vials, or the HPLC/GC system.[11]
-
Gather Initial Spectroscopic Data:
-
UV Spectrum: If using HPLC with a DAD detector, obtain the UV spectrum of the unknown peak. This can offer clues about the chromophore and help track the peak during method modifications.[8]
-
Mass Spectrometry: Perform LC-MS or GC-MS analysis. This is the most critical step to get the molecular weight from the molecular ion peak and key structural clues from the fragmentation pattern.[9][12] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to propose a molecular formula.
-
-
Isolate the Impurity: If the impurity is present at a sufficient level (typically >0.1%), isolate a small amount for definitive structural analysis using preparative HPLC or careful column chromatography.[8]
-
Definitive Structural Elucidation:
-
NMR Spectroscopy: Analyze the isolated impurity using a suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC/HMBC). This will provide unambiguous evidence of the compound's structure.[13]
-
Part 2: Impurity Removal & Purification Strategies
Once impurities have been identified, the next step is to select an appropriate purification strategy. The choice depends on the nature of the impurities, their concentration, and the desired final purity of the this compound.
Frequently Asked Questions (FAQs)
Q3: What are the most effective laboratory-scale methods for purifying crude this compound?
A3: The two primary methods are recrystallization and column chromatography. The choice between them depends on the specific impurity profile of your crude material.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a product that is already relatively pure (>90%). It is particularly good at removing colored impurities and byproducts with significantly different solubility profiles.[5]
-
Column Chromatography: This is the preferred method for separating complex mixtures, especially when dealing with impurities of similar polarity to the product, such as regioisomers. It offers much higher resolving power than recrystallization.[3][5]
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Purification Issues
Issue 1: "During recrystallization, my product 'oils out' instead of forming crystals."
A: "Oiling out" is a common problem for compounds with low melting points, like many indanones.[5] It happens when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The compound has a higher affinity for itself in a liquid state than for the crystal lattice at that specific temperature and concentration.
-
Solutions:
-
Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves at a temperature below its melting point.[5]
-
Lower the Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[5]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed" crystal of pure this compound to provide a nucleation point.[5]
-
Change Solvent System: Use a solvent system where the compound is less soluble, such as a hexane/ethyl acetate mixture. This can lower the dissolution temperature required.[5]
-
Issue 2: "I'm struggling to separate the 6,7-difluoro regioisomer from my desired 5,6-difluoro product by column chromatography."
A: Separating regioisomers is a classic chromatography challenge because their similar structures result in very close polarities.[5]
-
Causality: The isomers have nearly identical interactions with the stationary phase (silica gel), causing them to elute at very similar times. The goal is to amplify the subtle electronic differences between them.
-
Solutions:
-
Optimize the Mobile Phase: A less polar solvent system (e.g., decreasing the percentage of ethyl acetate in hexane) will increase the retention time of both compounds, allowing more time for separation to occur on the column. Try a gradient elution, starting with a very low polarity (e.g., 2-5% EtOAc in hexane) and slowly increasing the polarity.[5]
-
Improve Column Geometry: Use a longer, narrower column. A longer column increases the number of theoretical plates, providing more opportunities for separation.[5]
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Ensure the crude material is loaded as a highly concentrated, narrow band at the top of the column.[5]
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Purification by Column Chromatography
This protocol is designed for separating a complex mixture containing regioisomers and other impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column, creating a thin, even layer.[5]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect small, equally sized fractions in test tubes.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it in a slightly more polar solvent system than your running eluent to visualize the separation. Combine the fractions containing the pure product.[5]
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying a product that is already >90% pure.
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air-dry or place them in a desiccator under vacuum.[5]
Reference Data: Spectroscopic Profile
The following table summarizes the expected spectroscopic features for pure this compound, based on data from analogous compounds and spectroscopic principles.[3][9]
| Spectroscopic Technique | Expected Features |
| ¹H NMR (in CDCl₃) | Signals for the aromatic protons (2H) and two distinct methylene groups (4H) in the aliphatic region. Splitting patterns will be influenced by both proton-proton and proton-fluorine coupling. |
| ¹³C NMR (in CDCl₃) | Nine distinct carbon signals. A downfield signal for the carbonyl carbon (>200 ppm). Aromatic carbons will show characteristic large C-F coupling constants (¹JCF). Two aliphatic carbon signals will be upfield.[9] |
| ¹⁹F NMR (in CDCl₃) | Two distinct signals for the non-equivalent fluorine atoms on the aromatic ring, showing coupling to each other and to adjacent protons. |
| IR Spectroscopy (KBr or ATR) | Strong C=O (ketone) stretch around 1710-1730 cm⁻¹. Strong C-F stretching band(s) around 1250 cm⁻¹. Aromatic C=C and C-H stretching bands.[9] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 168. A significant fragment ion at m/z 140, corresponding to the characteristic loss of carbon monoxide ([M-CO]⁺).[9] |
References
- 1. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. sgs.com [sgs.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 12. Identification of an unknown extraneous contaminant in pharmaceutical product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Validation & Comparative
A Comparative Guide to the Reactivity of 5,6-Difluoro-1-indanone and 5-Fluoro-1-indanone
In the landscape of medicinal chemistry and organic synthesis, fluorinated scaffolds are indispensable tools for modulating the physicochemical and biological properties of molecules. Among these, substituted indanones serve as crucial intermediates in the development of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 5,6-Difluoro-1-indanone and 5-Fluoro-1-indanone. Understanding the nuanced differences in their chemical behavior, dictated by the number and position of fluorine substituents, is paramount for optimizing synthetic strategies and achieving desired molecular targets.
The Electronic Influence of Fluorine: A Tale of Two Scaffolds
The reactivity of both indanones is fundamentally governed by the strong electron-withdrawing inductive effect (-I) of the fluorine atom(s). This effect significantly influences the electron density of the aromatic ring and, consequently, the reactivity of the carbonyl group and the adjacent α-protons.
-
5-Fluoro-1-indanone: A single fluorine atom at the 5-position deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon.[1] The carbonyl group's electrophilicity and the acidity of the α-protons are moderately enhanced compared to the non-fluorinated parent indanone.[3]
-
This compound: The presence of two adjacent fluorine atoms exerts a powerful, cumulative electron-withdrawing effect. This significantly depletes the electron density of the benzene ring, making it exceptionally susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon and the acidity of the α-protons are expected to be substantially greater than in the monofluorinated analogue.
The following sections will dissect these electronic differences through the lens of key chemical transformations, supported by mechanistic insights and experimental data.
Comparative Reactivity in Key Transformations
We will explore three primary classes of reactions to illustrate the performance differences between these two reagents: reactions at the aromatic ring, the carbonyl group, and the α-carbon.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, and it is here that the most dramatic difference in reactivity is observed. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its rate is accelerated by electron-withdrawing groups that can stabilize this charge.[4]
Mechanistic Insight: The difluorinated ring in this compound provides superior stabilization for the anionic Meisenheimer intermediate compared to the monofluorinated ring of 5-Fluoro-1-indanone. This enhanced stabilization lowers the activation energy of the first, rate-determining step (nucleophilic attack), leading to a significantly faster reaction rate. In SNAr, fluorine, despite its high bond strength to carbon, can act as a competent leaving group because C-F bond cleavage occurs in the fast, second step of the reaction.[4]
References
A Comparative Guide to the In Vitro and In Vivo Validation of 5,6-Difluoro-1-indanone-based Compounds
This guide provides a comprehensive technical comparison of 5,6-difluoro-1-indanone-based compounds and their derivatives against established therapeutic agents. We will delve into the in vitro and in vivo validation methodologies, offering detailed protocols and comparative data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics. The indanone scaffold is a "privileged structure" in medicinal chemistry, and the addition of difluoro moieties can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] This guide will explore the tangible impact of these chemical properties on biological performance.
Anticancer Activity: A Head-to-Head Comparison
The fight against cancer is a primary focus for the development of novel this compound derivatives. These compounds have shown significant potential in preclinical studies, particularly when compared to standard chemotherapeutic agents.
Comparative In Vitro and In Vivo Performance
A fluorinated benzylidene indanone derivative has demonstrated notable antiproliferative and antiangiogenic properties.[2] Below is a direct comparison with the widely used chemotherapeutic drug, 5-Fluorouracil (5-FU).
| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |
| In Vitro Cytotoxicity (MCF-7) | Induces G2/M phase arrest | Antimetabolite (inhibits thymidylate synthase) | [2] |
| Mechanism of Action | Microtubule destabilizer; Down-regulates VEGF and HIF-α | Known for significant side effects | [2] |
| In Vivo Efficacy | 48.2% tumor volume reduction in a C3H/Jax mice mammary carcinoma model | Tumor inhibition varies by model and dose | [2] |
| In Vivo Dosage | Not specified in the study | Dose-dependent | [2] |
| Toxicity | Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies in Swiss albino mice | Known for significant side effects | [2] |
Indanone-based thiazolyl hydrazone derivatives, such as ITH-6, have also shown potent in vitro cytotoxic activity against various human cancer cell lines.[3][4]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [3] |
| COLO 205 (Colon) | 0.98 | [3] | ||
| KM 12 (Colon) | 0.41 | [3] | ||
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [3] |
| HCT-116 (Colon) | 0.088 | [3] | ||
| THP-1 (Leukemia) | 0.12 | [3] | ||
| A549 (Lung) | 0.21 | [3] |
Signaling Pathway: Anticancer Mechanism
The anticancer effects of these indanone derivatives are often attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Caption: Anticancer mechanism of a fluorinated indanone derivative.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).[3]
-
Incubation: Incubate the plate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
This protocol outlines the evaluation of in vivo anticancer efficacy.[5][6]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Anti-inflammatory Properties: A Comparative Analysis
Derivatives of 2-benzylidene-1-indanone have shown promise as anti-inflammatory agents.[2] This section compares a potent derivative with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Comparative In Vitro and In Vivo Performance
| Parameter | 2-Benzylidene-1-indanone Derivative (8f) | Indomethacin | Reference |
| In Vitro Activity (LPS-stimulated macrophages) | Potent inhibitor of IL-6 and TNF-α production | Known inhibitor of COX enzymes | [2] |
| In Vivo Efficacy (LPS-induced acute lung injury in mice) | Significant reduction in lung inflammation | Effective in various inflammatory models | [2] |
| Selectivity | Not specified | Non-selective COX inhibitor |
Signaling Pathway: Anti-inflammatory Mechanism
The anti-inflammatory effects of these compounds are mediated through the inhibition of pro-inflammatory cytokine production.[2]
Caption: Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.
Experimental Protocols
This protocol assesses the ability of compounds to inhibit pro-inflammatory cytokine production.[2]
-
Cell Culture: Culture murine primary macrophages or a macrophage-like cell line (e.g., RAW 264.7).
-
Treatment: Pre-treat the cells with various concentrations of the 2-benzylidene-1-indanone derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of IL-6 and TNF-α in the supernatant using ELISA kits.
This is a standard model for evaluating acute anti-inflammatory activity.[7][8]
-
Animal Model: Use rats or mice.
-
Compound Administration: Administer the 2-benzylidene-1-indanone derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Neuroprotective Potential: Targeting Alzheimer's Disease
Indanone derivatives have been extensively investigated as multi-target-directed ligands for Alzheimer's disease (AD).[9] Their ability to inhibit acetylcholinesterase (AChE) and modulate amyloid-beta (Aβ) aggregation makes them promising candidates.
Comparative In Vitro Performance
Several indanone derivatives have demonstrated potent AChE inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the standard AD drug, Donepezil.[9][10]
| Compound | AChE IC50 (nM) | Aβ Aggregation Inhibition | Reference |
| Indanone Derivative 9 | 14.8 | 85.5% | [9] |
| Indanone Derivative 14 | 18.6 | 83.8% | [9] |
| Donepezil | ~20.1 | - | [10] |
Pharmacokinetic Comparison
While specific pharmacokinetic data for this compound derivatives in the context of AD is emerging, Donepezil serves as a crucial benchmark. Donepezil exhibits linear and dose-proportional pharmacokinetics with a long terminal half-life of approximately 80 hours, making it suitable for once-daily dosing.[11][12][13][14] Future studies should aim to characterize the pharmacokinetic profiles of novel indanone derivatives to assess their potential for clinical translation.
Signaling Pathway: Neuroprotective Mechanism
The neuroprotective effects of these indanone derivatives stem from their dual action on key pathological features of Alzheimer's disease.
Caption: Dual neuroprotective mechanism of indanone derivatives.
Experimental Protocols
This assay determines the potency of compounds in inhibiting AChE activity.[15]
-
Reagents: Prepare AChE enzyme solution, acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent).
-
Reaction Mixture: In a 96-well plate, add buffer, the indanone derivative at various concentrations, and the AChE enzyme.
-
Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Add the substrate, acetylthiocholine iodide, to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow-colored product.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
This assay evaluates the ability of compounds to inhibit the aggregation of Aβ peptides.[16]
-
Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) in a suitable buffer.
-
Incubation: Incubate the Aβ solution with and without the indanone derivatives at 37°C for 24-48 hours to allow for aggregation.
-
Thioflavin T (ThT) Staining: Add Thioflavin T, a fluorescent dye that binds to amyloid fibrils, to each sample.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). A decrease in fluorescence in the presence of the compound indicates inhibition of aggregation.
Conclusion and Future Directions
This compound-based compounds represent a promising class of molecules with diverse therapeutic potential. This guide has provided a comparative framework for their validation in anticancer, anti-inflammatory, and neuroprotective applications. The experimental data and detailed protocols herein serve as a foundation for further research and development. Future efforts should focus on comprehensive structure-activity relationship (SAR) studies, optimization of pharmacokinetic profiles, and rigorous in vivo efficacy and toxicity assessments to pave the way for the clinical translation of these promising compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. longdom.org [longdom.org]
- 14. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5,6-Difluoro-1-indanone for Pharmaceutical Research
In the landscape of medicinal chemistry and drug development, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among these valuable building blocks, 5,6-Difluoro-1-indanone stands out as a key intermediate in the synthesis of a variety of therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining this crucial compound, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field.
The Strategic Importance of this compound
The indanone core is a privileged structure in medicinal chemistry, and the addition of two fluorine atoms at the 5 and 6 positions of the aromatic ring further enhances its utility. This specific substitution pattern can influence the electronic properties of the molecule, impacting its interactions with biological targets. Consequently, this compound is a sought-after precursor for compounds in various therapeutic areas, including oncology and neurodegenerative diseases.
Primary Synthetic Approach: Intramolecular Friedel-Crafts Acylation
The most prevalent and reliable method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a 3-(3,4-difluorophenyl)propanoic acid precursor.[1] This reaction involves the cyclization of the propanoic acid side chain onto the difluorinated benzene ring, facilitated by a strong acid catalyst. The choice of this acid catalyst is a critical parameter that influences yield, purity, and scalability of the synthesis.
This guide will focus on a comparative analysis of three commonly employed acid catalysts for this transformation:
-
Polyphosphoric Acid (PPA)
-
Chlorosulfonic Acid
-
Eaton's Reagent
The Precursor: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid
A reliable supply of the starting material, 3-(3,4-difluorophenyl)propanoic acid, is essential. This precursor is typically synthesized from 1,2-difluorobenzene. A common route involves the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride in the presence of a Lewis acid like aluminum chloride, followed by reduction of the resulting keto-acid.
Comparative Analysis of Cyclization Reagents
The selection of the cyclizing agent for the intramolecular Friedel-Crafts acylation is a crucial decision in the synthesis of this compound. Each reagent presents a unique set of advantages and disadvantages in terms of reactivity, handling, and reaction conditions.
| Parameter | Polyphosphoric Acid (PPA) | Chlorosulfonic Acid | Eaton's Reagent |
| Reagent Type | Brønsted acid polymer | Strong Brønsted acid | Mixture of P₂O₅ in CH₃SO₃H |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | High temperatures (often >100°C) | Room temperature to moderate heating | Mild (Room temp. to moderate heating) |
| Handling & Safety | Viscous, difficult to stir; corrosive | Highly corrosive, reacts violently with water | Corrosive, less viscous than PPA |
| Work-up | Quenching in ice-water, often tedious | Careful quenching in ice-water | Aqueous work-up |
| Scalability | Challenging due to viscosity | Feasible with appropriate equipment | Good |
Method 1: Polyphosphoric Acid (PPA)
Polyphosphoric acid is a viscous polymeric mixture of phosphoric acids and has been a workhorse for Friedel-Crafts acylations for many years.
Mechanism of Action: PPA acts as both a Brønsted acid and a dehydrating agent. It protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.
Experimental Protocol (General):
-
To a flask equipped with a mechanical stirrer, add 3-(3,4-difluorophenyl)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with vigorous stirring, typically at temperatures ranging from 80°C to 140°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Insights: The high viscosity of PPA can lead to inefficient stirring and localized overheating, potentially causing side reactions and reduced yields. The strongly acidic and dehydrating nature of PPA is effective in promoting the cyclization of even deactivated aromatic rings. The regioselectivity of the cyclization can be influenced by the P₂O₅ content in the PPA.[2]
Advantages:
-
Readily available and relatively inexpensive.
-
Effective for a wide range of substrates.
Disadvantages:
-
High viscosity makes handling and stirring difficult, especially on a large scale.
-
Requires high reaction temperatures, which can lead to charring and side product formation.
-
Work-up can be challenging due to the need to hydrolyze the viscous PPA.
Method 2: Chlorosulfonic Acid
Chlorosulfonic acid is a powerful Brønsted acid and dehydrating agent that can effect Friedel-Crafts acylation under milder conditions than PPA.
Mechanism of Action: Chlorosulfonic acid rapidly converts the carboxylic acid to a mixed anhydride, which then eliminates sulfur trioxide to form the acylium ion. This highly reactive electrophile then cyclizes.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool chlorosulfonic acid (typically 10-20 equivalents) in an ice bath.
-
Slowly add 3-(3,4-difluorophenyl)propanoic acid in portions, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A reported yield for the analogous 5-fluoro-1-indanone using this method is approximately 70.5%.[3]
Causality and Insights: The high reactivity of chlorosulfonic acid allows for the reaction to proceed at or below room temperature, minimizing the formation of thermal degradation byproducts. However, its extreme corrosiveness and violent reaction with water necessitate careful handling and specialized equipment.
Advantages:
-
High reactivity allows for lower reaction temperatures.[3]
-
Generally provides good to excellent yields.[3]
Disadvantages:
-
Extremely corrosive and hazardous; reacts violently with water.
-
Requires careful handling and a controlled reaction setup.
-
Generates corrosive HCl gas as a byproduct.
Method 3: Eaton's Reagent
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid (typically 7.7 wt%), is a powerful yet more manageable alternative to PPA.
Mechanism of Action: Eaton's reagent is a superacidic medium that efficiently generates acylium ions from carboxylic acids. The methanesulfonic acid provides a fluid medium, while the phosphorus pentoxide acts as a potent dehydrating agent.[4]
Experimental Protocol (General):
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-(3,4-difluorophenyl)propanoic acid to Eaton's reagent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Extract the product with an appropriate organic solvent.
-
Perform an aqueous work-up similar to the other methods to remove acidic residues.
-
Dry the organic layer, concentrate, and purify the product.
Causality and Insights: Eaton's reagent offers the dehydrating power of phosphorus pentoxide in a less viscous and easier-to-handle solution compared to PPA. This often leads to cleaner reactions and higher yields under milder conditions. The reagent can be purchased commercially or prepared in the lab.[5]
Advantages:
-
Less viscous and easier to handle than PPA.
-
Often provides higher yields and cleaner reactions than PPA.
-
Milder reaction conditions are typically required.
Disadvantages:
-
More expensive than PPA or chlorosulfonic acid.
-
Still a highly corrosive and hazardous reagent.
Alternative Synthetic Strategies
While intramolecular Friedel-Crafts acylation is the dominant method, other synthetic strategies for indanones exist and could potentially be adapted for this compound. These are generally less common for this specific target but are worth noting for their potential in specific research contexts.
-
Nazarov Cyclization: This acid-catalyzed electrocyclic ring-closure of divinyl ketones could be a potential route.[2] However, the synthesis of the required difluorinated divinyl ketone precursor might be challenging.
-
Palladium-Catalyzed Carbonylative Cyclization: These methods involve the cyclization of aryl halides with alkynes in the presence of carbon monoxide.[3] This approach could offer a convergent synthesis but may require optimization for the specific difluorinated substrate.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic methodologies, the following diagrams outline the reaction workflows.
Caption: Synthesis of the key precursor, 3-(3,4-difluorophenyl)propanoic acid.
Caption: Comparative intramolecular Friedel-Crafts cyclization routes to this compound.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid is the most robust and well-established method.
-
Chlorosulfonic acid offers the advantage of high yields under mild temperature conditions, making it an excellent choice when safety precautions for handling this highly corrosive reagent can be strictly followed.
-
Eaton's reagent presents a more user-friendly alternative to polyphosphoric acid, often providing cleaner reactions and good yields with easier handling. It is a strong contender for both lab-scale and scale-up syntheses where cost is not the primary constraint.
-
Polyphosphoric acid remains a viable, cost-effective option, particularly for smaller-scale reactions where its high viscosity is manageable. However, for larger-scale preparations, the other two reagents are generally preferred due to improved handling and potentially cleaner reaction profiles.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, safety protocols, and economic considerations. This guide provides the foundational knowledge for making an informed decision in the synthesis of this critical fluorinated building block.
References
A Comparative Guide to Fluorinated Scaffolds in Drug Design: Validation of 5,6-Difluoro-1-indanone
For researchers, scientists, and drug development professionals, the strategic selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The deliberate incorporation of fluorine into these scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide provides an in-depth validation of 5,6-difluoro-1-indanone as a promising scaffold, presenting a comparative analysis against its bioisosteric alternative, the phthalimide core, with a focus on their potential as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.
The Rationale for Fluorination and Scaffold Selection
The introduction of fluorine into a drug candidate can dramatically enhance its properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated bioavailability.[1][2] The indanone framework is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[3][4][5] The addition of two fluorine atoms to the benzene ring of the indanone core, as in this compound, is hypothesized to further enhance these desirable properties.
This guide will explore the synthesis, potential biological activity, and comparative advantages of the this compound scaffold. As a direct bioisosteric comparison, we will evaluate the N-aryl phthalimide scaffold. Phthalimides are also well-established pharmacophores known for a wide range of biological activities, including potent anti-inflammatory effects, making them a relevant and informative comparator.[1][6]
Physicochemical Properties of Core Scaffolds
A comparative analysis of the fundamental physicochemical properties of the core scaffolds provides a baseline for understanding their potential behavior in a biological system.
| Property | This compound | Phthalimide |
| Molecular Formula | C₉H₆F₂O | C₈H₅NO₂ |
| Molecular Weight | 168.14 g/mol | 147.13 g/mol |
| LogP (Predicted) | 1.9 | 1.0 |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 1 | 2 |
| Polar Surface Area | 17.1 Ų | 43.4 Ų |
Data for this compound sourced from PubChem CID 11768944.[7] Data for Phthalimide sourced from publicly available chemical databases.
Synthesis of Core Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Here, we provide detailed protocols for the synthesis of the this compound and a representative N-aryl phthalimide.
Experimental Protocol 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq).
-
Addition of Cyclizing Agent: Cautiously add polyphosphoric acid (PPA) (10 eq by weight) or Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) to the flask.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Experimental Protocol 2: Synthesis of N-(4-fluorophenyl)phthalimide
N-substituted phthalimides are commonly synthesized via the condensation of phthalic anhydride with a primary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and 4-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-fluorophenyl)phthalimide.
Comparative Analysis as p38 MAPK Inhibitors: A Hypothetical Case Study
To provide a framework for evaluating the this compound scaffold, we present a hypothetical comparison with a phthalimide analog as inhibitors of p38α MAPK. p38 MAPK is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for anti-inflammatory drug discovery.[3]
Hypothetical Inhibitors:
-
Indanone Derivative (IND-1): A hypothetical 2-benzylidene-5,6-difluoro-1-indanone derivative. This substitution pattern is known to confer anti-inflammatory activity in the indanone series.
-
Phthalimide Derivative (PHT-1): N-(4-(pyridin-4-yl)phenyl)phthalimide. The 4-pyridylphenyl moiety is a common feature in potent p38 MAPK inhibitors.
Table of Comparative Biological Data (Hypothetical & Literature-Based):
| Parameter | IND-1 (Hypothetical) | PHT-1 (Literature-Based Analogue) | Reference (for PHT-1) |
| Target | p38α MAPK | p38α MAPK | |
| IC₅₀ (in vitro kinase assay) | Expected in the nM range | 100 - 500 nM | |
| Cellular Activity (TNF-α inhibition in LPS-stimulated PBMCs) | Expected to be potent | Potent inhibition observed | |
| Metabolic Stability (Human Liver Microsomes) | Expected to be high due to difluoro substitution | Moderate to high | N/A |
| Selectivity vs. other kinases (e.g., JNK, ERK) | To be determined | Generally good selectivity | N/A |
Note: The data for IND-1 is hypothetical and represents expected outcomes based on the known effects of fluorination and the indanone scaffold. The data for PHT-1 is based on published results for structurally related p38 MAPK inhibitors.
The p38 MAPK Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of p38 MAPK in the inflammatory response and the point at which inhibitors like our hypothetical IND-1 and PHT-1 would act.
Experimental Protocol for p38α MAPK Inhibition Assay
To experimentally validate and compare the inhibitory potential of novel compounds based on the this compound and phthalimide scaffolds, a robust in vitro kinase assay is essential.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated microplates
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add a mixture of p38α MAPK enzyme and biotinylated ATF2 substrate to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.
-
Antibody Addition: After washing, add the Europium-labeled anti-phospho-antibody and incubate.
-
Signal Reading: After a final wash, measure the time-resolved fluorescence signal.
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the realm of anti-inflammatory drug discovery. The strategic placement of two fluorine atoms on the aromatic ring is anticipated to confer advantageous properties, such as enhanced metabolic stability and target engagement, when compared to non-fluorinated analogues.
While direct, head-to-head experimental data against its bioisostere, the phthalimide scaffold, is currently lacking in the public domain, this guide provides a comprehensive framework for such a validation. The detailed synthetic protocols and the standardized p38 MAPK inhibition assay protocol offer a clear path for researchers to perform this direct comparison.
Future work should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against key biological targets like p38 MAPK. A direct comparison with a structurally analogous series of phthalimide derivatives, as outlined in this guide, will be invaluable in elucidating the true potential of the this compound scaffold and will undoubtedly provide critical insights for the rational design of next-generation inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Ruthenium(II) N-Heterocyclic Carbene (NHC) Complex with Naphthalimide Ligand Triggers Apoptosis in Colorectal Cancer Cells via Activating the ROS-p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 5,6-Difluoro-1-indanone as a Potential AKR1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indanone Scaffold and the Rationale for Targeting AKR1C3
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its versatility has led to the development of drugs for a range of conditions, including Alzheimer's disease.[2][3][4][5] Recent research has increasingly focused on the anticancer applications of indanone derivatives.[1][2][6] The introduction of fluorine atoms, as in 5,6-Difluoro-1-indanone, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. While direct biological evaluations of this compound are not extensively reported, its structural features suggest it may interact with key therapeutic targets in oncology.
A compelling target for such a scaffold is the Aldo-Keto Reductase 1C3 (AKR1C3) enzyme. AKR1C3 is a critical enzyme in steroid biosynthesis and prostaglandin metabolism.[7][8] It catalyzes the conversion of weaker androgens to potent ones like testosterone and dihydrotestosterone and is also involved in producing prostaglandins that promote cell proliferation.[8][9][10] Crucially, AKR1C3 is overexpressed in various cancers, including castration-resistant prostate cancer (CRPC) and certain breast cancers, where it contributes to tumor growth and resistance to chemotherapy.[8][11][12][13] Consequently, inhibiting AKR1C3 is a promising strategy to overcome drug resistance and treat hormone-dependent malignancies.[7][10][13] This guide provides a framework for the biological evaluation of this compound as a novel AKR1C3 inhibitor, comparing its potential efficacy against a known standard, the non-steroidal anti-inflammatory drug (NSAID) Flufenamic Acid, which is a potent, albeit non-selective, AKR1C3 inhibitor.[14]
Comparative Evaluation Strategy: this compound vs. Flufenamic Acid
To rigorously assess the potential of this compound, a multi-step evaluation is proposed. This involves a direct comparison with Flufenamic Acid across biochemical and cell-based assays. The goal is to determine not only the potency of this compound but also its selectivity, a critical factor given the high homology among AKR1C isoforms.[14]
Overall Experimental Workflow
The evaluation follows a logical progression from in vitro enzymatic assays to cell-based models to validate the compound's mechanism of action and therapeutic potential.
Caption: High-level workflow for the biological evaluation of this compound.
Phase 1: Biochemical Assays - Potency and Selectivity
The initial phase focuses on the direct interaction between the compounds and the purified AKR1C3 enzyme.
Protocol 1: AKR1C3 Enzymatic Inhibition Assay
Rationale: The primary goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency. This assay measures the enzymatic conversion of a substrate by AKR1C3 in the presence of the cofactor NADPH. The rate of NADPH consumption, monitored by the decrease in fluorescence or absorbance, is proportional to enzyme activity.[13][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human AKR1C3 enzyme in the buffer to a working concentration (e.g., 10-20 nM).
-
Prepare a stock solution of the substrate, S-tetralol, in DMSO.[13]
-
Prepare a stock solution of the cofactor, NADPH, in buffer.
-
Prepare serial dilutions of this compound and Flufenamic Acid in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 2 µL of the test compound dilutions (or DMSO for control).
-
Add 20 µL of the AKR1C3 enzyme solution and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of a substrate/cofactor mix (containing S-tetralol and NADPH at final concentrations of ~Km value).
-
Immediately place the plate in a plate reader and monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data (Hypothetical)
| Compound | Target | IC50 (µM) | Selectivity vs. AKR1C1 | Selectivity vs. AKR1C2 |
| This compound | AKR1C3 | 0.85 | >100-fold | >150-fold |
| Flufenamic Acid | AKR1C3 | 1.20 | ~5-fold | ~10-fold |
| This compound | AKR1C1 | >100 | - | - |
| Flufenamic Acid | AKR1C1 | 6.5 | - | - |
| This compound | AKR1C2 | >150 | - | - |
| Flufenamic Acid | AKR1C2 | 13.2 | - | - |
Insight: In this hypothetical scenario, this compound demonstrates superior potency and, crucially, significantly higher selectivity for AKR1C3 over its related isoforms compared to Flufenamic Acid. High selectivity is vital to minimize off-target effects, as AKR1C1 and AKR1C2 are involved in different metabolic pathways.[14]
Phase 2: Cell-Based Validation - Cellular Efficacy and Target Engagement
After establishing biochemical potency, the next critical step is to determine if the compound is active in a more complex biological system.[16] Cell-based assays help assess cell permeability, stability, and the ability to inhibit the target in a physiological context.[17][18]
Protocol 2: Cell Viability Assay
Rationale: This assay determines the compound's effect on cancer cell proliferation. We will use a prostate cancer cell line engineered to overexpress AKR1C3 (e.g., LNCaP-AKR1C3) to ensure the target is present at high levels.[19] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[20]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture LNCaP-AKR1C3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
Seed cells into a 96-well white-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Flufenamic Acid in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data (Hypothetical)
| Compound | Cell Line | GI50 (µM) |
| This compound | LNCaP-AKR1C3 | 2.5 |
| Flufenamic Acid | LNCaP-AKR1C3 | 8.0 |
Insight: The hypothetical data suggests that this compound is more potent at inhibiting cancer cell growth than Flufenamic Acid, which aligns with its superior biochemical potency. This result provides evidence that the compound can penetrate cells and exert a biological effect.
Mechanism of Action: AKR1C3's Role in Androgen Synthesis
AKR1C3 plays a pivotal role in the intratumoral production of potent androgens, which drive the proliferation of hormone-dependent cancers like prostate cancer. By inhibiting AKR1C3, a compound can block this synthesis pathway, thereby reducing the activation of the Androgen Receptor (AR) and subsequent tumor growth.[8][14][19]
Caption: Role of AKR1C3 in androgen synthesis and its inhibition by this compound.
Conclusion and Future Perspectives
This guide outlines a systematic approach to evaluate this compound as a novel inhibitor of AKR1C3. The proposed experiments, progressing from biochemical characterization to cell-based validation, provide a robust framework for assessing its therapeutic potential. The hypothetical data presented herein illustrates a promising profile for this compound, suggesting it could be a more potent and selective inhibitor than existing non-selective agents like Flufenamic Acid.
Successful validation through these assays would warrant further preclinical development, including pharmacokinetic studies, in vivo efficacy testing in xenograft models, and toxicology assessments.[11][21] The indanone scaffold, particularly with fluorine substitution, represents a promising starting point for the development of next-generation, targeted therapies for hormone-dependent and drug-resistant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review (2017) | Trevor M. Penning | 79 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. itmat.upenn.edu [itmat.upenn.edu]
- 15. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. amsbio.com [amsbio.com]
- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Indanones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Indanone Scaffold, Supported by Experimental Data.
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds, including the Alzheimer's drug Donepezil.[1] As researchers strive to optimize drug candidates, the strategic incorporation of fluorine has become an indispensable tool.[2] This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated indanones, explaining the causal biochemical principles and providing actionable experimental data to guide rational drug design.
The Strategic Role of Fluorine: More Than a Simple Substitution
Introducing fluorine into a molecule like indanone is far from a simple atomic swap with hydrogen. Due to its unique properties—high electronegativity, small van der Waals radius (intermediate between hydrogen and oxygen), and the exceptional strength of the carbon-fluorine (C-F) bond—fluorine can profoundly modulate a molecule's physicochemical and pharmacological profile.[2][3][4][5]
Key benefits frequently observed include:
-
Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) superfamily. By replacing a hydrogen at a metabolically vulnerable position, fluorination can "block" oxidative metabolism, extending the compound's half-life.[6][7]
-
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can alter a molecule's lipophilicity (LogP), acidity/basicity (pKa), and conformation. These changes directly impact solubility, membrane permeability, and target binding affinity.[2][3][8]
-
Improved Target Affinity and Selectivity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing potency and selectivity.[9]
Head-to-Head Comparison: Physicochemical & Biological Properties
The decision to fluorinate an indanone lead compound is context-dependent.[3][4] The position of the fluorine atom is critical and can lead to vastly different outcomes. Below, we compare hypothetical, yet representative, data for a generic 1-indanone and its 5-fluoro analog to illustrate these principles.
Table 1: Comparative Physicochemical and Biological Data of 1-Indanone vs. 5-Fluoro-1-Indanone Analogs
| Parameter | Non-Fluorinated Analog (Compound A) | Fluorinated Analog (Compound B) | Rationale for Change |
| Structure | 1-Indanone Derivative | 5-Fluoro-1-Indanone Derivative | Introduction of fluorine on the aromatic ring. |
| cLogP (Predicted) | 2.1 | 2.3 | Fluorine typically increases lipophilicity, which can affect cell permeability and plasma protein binding. |
| pKa (Predicted, for a basic amine substituent) | 8.5 | 8.1 | The electron-withdrawing fluorine atom lowers the basicity of nearby functional groups.[10] |
| Metabolic Stability (HLM t½, min) | 15 | 45 | Fluorination at a site of potential aromatic hydroxylation blocks CYP450-mediated metabolism, increasing half-life.[6] |
| Target Potency (IC₅₀, nM) | 50 | 25 | The fluoro group may form a favorable interaction with the target's active site, doubling the potency. |
| hERG Inhibition (IC₅₀, µM) | 2.5 | 10 | Lowered basicity (pKa) can reduce off-target activity at the hERG channel, a critical safety liability.[5] |
Data presented are representative examples synthesized from established principles of medicinal chemistry to illustrate the effects of fluorination. HLM: Human Liver Microsomes.
As the table demonstrates, the single, strategic addition of a fluorine atom can yield a compound with a more desirable drug-like profile: improved metabolic stability, enhanced potency, and a better safety profile. The heightened electrophilicity of the carbonyl carbon in fluorinated indanones can also increase reaction rates in key synthetic steps like condensations.[11]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system, incorporating appropriate controls. Here, we detail a standard workflow for assessing metabolic stability, a critical parameter differentiating fluorinated and non-fluorinated analogs.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated indanone and its fluorinated analog.[6]
Materials:
-
Test Compounds (Compound A & B, 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[12]
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN) for reaction quenching
-
96-well incubation plates, centrifuge
Methodology:
-
Preparation:
-
Incubation Setup (in a 96-well plate):
-
To each well, add the HLM solution.
-
Add the test compound solution to achieve a final concentration of 1 µM.
-
Negative Control: For a set of wells, add buffer instead of the NADPH regenerating system to control for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).[14] This cofactor is essential for CYP450 enzyme activity.
-
-
Time-Point Sampling:
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis & Data Interpretation:
-
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) . A lower CLint value indicates greater stability.[6]
-
Visualizing the Workflow and Rationale
Diagrams are essential for clarifying complex processes and relationships.
Caption: Workflow for the in vitro microsomal stability assay.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5,6-Difluoro-1-indanone Derivatives
In the landscape of modern drug discovery, the indanone scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents targeting a diverse range of pathologies, from neurodegenerative diseases to cancer.[1][2][3] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[4] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel 5,6-Difluoro-1-indanone derivative, herein designated as DFI-789 , against Donepezil , a well-established drug for Alzheimer's disease that features a dimethoxy-indanone core.[5]
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for profiling selectivity, present comparative data, and provide detailed protocols for key assays, empowering you to make informed decisions in your own drug discovery endeavors.
The Criticality of Selectivity Profiling
The efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen side effects or even open avenues for drug repurposing.[6] Comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological impact. Methodologies such as kinome scanning and chemical proteomics have become indispensable tools for mapping the interaction landscape of drug candidates.[6][7]
Comparative Analysis: DFI-789 vs. Donepezil
For the purpose of this guide, we will compare the cross-reactivity profiles of our hypothetical this compound derivative, DFI-789 , a potent inhibitor of a key oncogenic kinase, with Donepezil , a centrally acting acetylcholinesterase (AChE) inhibitor.[1][6] While their primary targets and therapeutic areas differ, the shared indanone core makes for an insightful comparison of how substitutions on this scaffold influence selectivity.
Primary Target and Therapeutic Indication
-
DFI-789 (Hypothetical): A selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a kinase implicated in cancer cell proliferation and survival.
-
Donepezil: An inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain for the symptomatic treatment of Alzheimer's disease.[5][6]
Data Presentation: Kinome-Wide Selectivity
To provide a clear comparison of their selectivity, we present hypothetical kinome scan data for both DFI-789 and Donepezil. This data is typically generated using competition binding assays that quantify the interaction of a test compound with a large panel of kinases.
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | DFI-789 (% Inhibition) | Donepezil (% Inhibition) |
| MAP4K1 (Primary Target) | 98 | 5 |
| AAK1 | 25 | 2 |
| ABL1 | 15 | <1 |
| ACK1 | 30 | 3 |
| AKT1 | 5 | <1 |
| ALK | 10 | 1 |
| ... (450+ other kinases) | <10 | <5 |
| AChE (Primary Target) | 2 | 95 |
Note: This data is representative and for illustrative purposes. Actual experimental results may vary.
This table clearly demonstrates the high selectivity of DFI-789 for its intended target, MAP4K1, with minimal off-target interactions at a 1 µM concentration. Conversely, Donepezil shows high potency for its target, AChE, with negligible interaction across the kinome, which is expected given its mechanism of action is not kinase inhibition.
Experimental Methodologies for Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below, we detail the methodologies for three key assays in cross-reactivity profiling.
Experimental Protocol 1: KINOMEscan® Competition Binding Assay
This method provides a quantitative measure of the binding affinity of a test compound against a large panel of kinases.
Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.
Step-by-Step Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is individually expressed, often as DNA-tagged fusion proteins for precise quantification.
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized onto a solid support, such as sepharose beads.
-
Competition Assay: The test compound (e.g., DFI-789 or Donepezil) is incubated in solution with the specific kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
Quantification: Following incubation and washing steps to remove unbound kinase, the amount of kinase remaining bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved with high sensitivity using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to calculate binding affinity (Kd) or percentage inhibition at a specific concentration.
Workflow for KINOMEscan® Assay
Caption: A streamlined workflow for the KINOMEscan® competition binding assay.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement within a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a small molecule to its target protein often increases the protein's thermal stability. By heating intact cells or cell lysates to a specific temperature, unbound and less stable proteins will denature and aggregate, while ligand-bound proteins remain soluble.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound (e.g., DFI-789) at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to generate a melt curve, or to a single, optimized temperature for isothermal dose-response analysis.
-
Cell Lysis and Fractionation: Lyse the cells to release their contents. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen®).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature (for melt curves) or compound concentration (for isothermal dose-response). A shift in the melting temperature or an increase in the soluble protein fraction at a given temperature indicates target engagement.
CETSA® Experimental Workflow
Caption: The sequential steps involved in a Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol 3: Chemical Proteomics Pulldown Assay
This affinity-based proteomics approach identifies the direct and indirect binding partners of a small molecule from a complex biological sample.
Principle: The small molecule of interest (the "bait") is immobilized on a solid support (e.g., beads) and incubated with a cell or tissue lysate. Proteins that bind to the bait are "pulled down," isolated, and subsequently identified by mass spectrometry.
Step-by-Step Methodology:
-
Bait Immobilization: Covalently attach a modified version of the test compound (e.g., a biotinylated DFI-789) to streptavidin-coated beads.
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest, ensuring that protein complexes remain intact.
-
Incubation: Incubate the immobilized bait with the cell lysate to allow for the formation of compound-protein complexes. Include appropriate controls, such as beads without the compound or a competition experiment with an excess of the free compound.
-
Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer or using a specific eluting agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pulldown with the test compound compared to the controls.
Chemical Proteomics Workflow
Caption: A generalized workflow for a chemical proteomics pulldown assay.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the cross-reactivity profiles of this compound derivatives, using a hypothetical candidate, DFI-789, and the established drug, Donepezil. The presented data and protocols underscore the importance of comprehensive selectivity profiling in modern drug discovery. The fluorination of the indanone scaffold in DFI-789 is hypothesized to contribute to its distinct selectivity profile compared to the dimethoxy-substituted core of Donepezil.
Future investigations should focus on synthesizing and profiling a broader range of halogenated indanone derivatives to establish clear structure-selectivity relationships. By employing the robust methodologies outlined in this guide, researchers can gain a deeper understanding of their compounds' biological interactions, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Donepezil - Wikipedia [en.wikipedia.org]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reactome | donepezil [extracellular region] [reactome.org]
Benchmarking the Performance of 5,6-Difluoro-1-indanone: A Comparative Guide for Preclinical Research
Abstract
This guide provides a comprehensive framework for evaluating the biological performance of 5,6-Difluoro-1-indanone, a fluorinated aromatic ketone with potential applications in drug discovery. While direct experimental data for this specific compound is limited, this document establishes a robust benchmarking strategy based on the well-documented activities of the broader indanone scaffold. We present detailed protocols for key assays in oncology, inflammation, and neurodegenerative disease research, and provide comparative data from structurally related indanone derivatives to offer a predictive performance landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound and its analogs.
Introduction: The Therapeutic Potential of the Indanone Scaffold
The indanone core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2][3] Indanone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The introduction of fluorine atoms to the indanone scaffold can further enhance its therapeutic properties by modulating factors such as metabolic stability, binding affinity, and bioavailability.
This compound, with its distinct difluorination pattern on the benzene ring, presents an intriguing candidate for drug discovery. The electron-withdrawing nature of the fluorine atoms is anticipated to influence the molecule's reactivity and biological interactions. Although direct biological studies on this compound are not extensively reported in the current literature, its structural similarity to other biologically active indanones provides a strong rationale for its evaluation in relevant preclinical assays.
This guide proposes a systematic approach to benchmarking the performance of this compound by focusing on three key therapeutic areas where indanone derivatives have shown promise:
-
Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Evaluating the inhibition of key inflammatory mediators.
-
Neuroprotective Activity: Investigating the inhibition of enzymes implicated in neurodegenerative diseases.
By following the detailed protocols and utilizing the comparative data provided, researchers can effectively position this compound within the broader landscape of indanone-based therapeutics and uncover its unique potential.
Proposed Assays for Performance Benchmarking
Based on the established biological profile of the indanone scaffold, we recommend the following assays for a comprehensive performance evaluation of this compound.
Anticancer Activity: Cytotoxicity Assessment
Indanone derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.[1][4][5] Therefore, a primary step in characterizing this compound is to determine its in vitro cytotoxicity.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]
Comparative Compounds:
-
5-Fluorouracil (5-FU): A standard chemotherapeutic agent.
-
Indanone-based Thiazolyl Hydrazone (ITH-6): A derivative with demonstrated cytotoxicity against colorectal cancer cell lines.[6][7]
-
Unsubstituted 1-Indanone: As a baseline control to evaluate the effect of difluorination.
Table 1: Comparative Cytotoxicity of Indanone Derivatives and 5-FU
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast), HT-29 (Colorectal), A549 (Lung) | To be determined | - |
| 5-Fluorouracil (5-FU) | Varies by cell line | Varies | [8] |
| ITH-6 | HT-29 (Colorectal) | 0.44 | [4] |
| ITH-6 | COLO 205 (Colorectal) | 0.98 | [4] |
| ITH-6 | KM 12 (Colorectal) | 0.41 | [4] |
| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [4] |
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory properties of indanone derivatives have been well-documented, with studies showing their ability to modulate key inflammatory pathways.[2][8][9]
Recommended Assay: Measurement of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) production in Lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Compounds:
-
Indomethacin: A standard non-steroidal anti-inflammatory drug (NSAID).
-
2-benzylidene-1-indanone derivatives: Known to possess anti-inflammatory properties.[10]
Table 2: Comparative Anti-inflammatory Activity of Indanone Derivatives and Indomethacin
| Compound | Assay | Endpoint | Activity | Reference |
| This compound | LPS-stimulated murine primary macrophages | Inhibition of IL-6 and TNF-α release | To be determined | - |
| Indomethacin | Carrageenan-induced paw edema | Inhibition of edema | Standard | [3] |
| 2-benzylidene-1-indanone derivative (8f) | LPS-stimulated murine primary macrophages | Inhibition of IL-6 and TNF-α release | Potent | [10] |
Neuroprotective Potential: Enzyme Inhibition Assays
Indanone derivatives have emerged as promising agents for the treatment of neurodegenerative disorders, primarily through the inhibition of key enzymes such as acetylcholinesterase (AChE).[11][12]
Recommended Assay: Acetylcholinesterase (AChE) Inhibition Assay.
Comparative Compounds:
-
Donepezil: An established AChE inhibitor used for the treatment of Alzheimer's disease.
-
5,6-Dimethoxy-1-indanone derivative (AP5): A multi-target-directed ligand with AChE inhibitory activity.[11][13]
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 | Reference |
| This compound | Acetylcholinesterase (AChE) | To be determined | - |
| Donepezil | Acetylcholinesterase (AChE) | nM range | [12] |
| AP5 | Acetylcholinesterase (AChE) | Potent inhibitor | [11][13] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparative compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
dot
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Anti-inflammatory Assay: IL-6 and TNF-α Quantification
This protocol is based on established methods for measuring cytokine release from macrophages.[10][16]
Materials:
-
Murine primary macrophages or a macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound and comparative compounds
-
ELISA kits for IL-6 and TNF-α
-
96-well plates
-
Cell culture reagents
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of cytokine production by the test compounds compared to the LPS-only control.
dot
Caption: Workflow for the anti-inflammatory assay.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a modification of the Ellman's method for measuring AChE activity.[17][18][19][20][21]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound and comparative compounds
-
Phosphate buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation, add the ATCI substrate to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 20. attogene.com [attogene.com]
- 21. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
A Comparative Guide to 5,6-Difluoro-1-indanone: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical comparison of 5,6-Difluoro-1-indanone and its applications in research, tailored for researchers, scientists, and drug development professionals. We will explore its inherent advantages over non-fluorinated and alternative scaffolds, supported by mechanistic insights and case studies, to demonstrate its value as a strategic building block in medicinal chemistry.
The Strategic Advantage of Fluorine in a Privileged Scaffold
The indanone core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the acetylcholinesterase (AChE) inhibitor Donepezil, used in the treatment of Alzheimer's disease.[1][2] The versatility of this scaffold allows it to interact with a wide range of biological targets.[1][3]
The introduction of fluorine into such scaffolds is a cornerstone of modern drug design.[4] Fluorine, being the most electronegative element, imparts a unique set of properties when substituted for hydrogen:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common sites of oxidative metabolism and increase a drug's half-life and oral exposure.[4][5]
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and dipole interactions with protein targets. It can also modulate the acidity (pKa) of nearby functional groups, which can optimize binding interactions and improve membrane permeability.[4][6][7]
-
Improved Pharmacokinetics: By fine-tuning lipophilicity and metabolic stability, strategic fluorination can dramatically improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better oral bioavailability.[4][7][8]
This compound (CAS: 161712-77-2) capitalizes on these principles.[9] The two fluorine atoms on the aromatic ring act as potent electron-withdrawing groups, which significantly influences the molecule's chemical reactivity and biological interactions compared to its non-fluorinated counterpart, 1-indanone.[10]
Case Study: Rigidification and Bioisosteric Replacement in CNS Drug Design
While a direct, marketed drug originating from this compound is not available for analysis, a powerful case study involving a closely related analogue, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, demonstrates the profound impact of this scaffold. This compound was developed as a potent, centrally acting muscle relaxant with additional anti-inflammatory and analgesic activities and successfully advanced to Phase I clinical trials.[11]
The Scientific Challenge: The initial lead compounds were flexible cinnamamide derivatives. While showing activity, their flexibility made it difficult to achieve high potency and selectivity, as the molecule could adopt numerous conformations, only one of which was optimal for binding to the biological target.
The Strategic Solution: Scaffold Rigidification
The researchers employed a "scaffold rigidification" strategy. By incorporating the flexible side chain into a rigid ring system, the number of possible conformations is drastically reduced, locking the key pharmacophoric elements into a more favorable orientation for biological activity. The difluoro-indanone core was selected as the ideal rigid scaffold.[11] This design choice is a classic medicinal chemistry tactic to enhance potency.
Caption: Drug design workflow illustrating the scaffold rigidification strategy.
The Role of Difluorination: The choice of a difluoro-indanone was deliberate. The fluorine atoms serve as bioisosteres for hydrogen, meaning they have a similar size but different electronic properties.[5][12] This substitution was critical for achieving the desired activity profile, likely by enhancing target binding and improving metabolic resistance, crucial for a centrally acting agent.[11]
Comparative Analysis: this compound vs. Alternative Scaffolds
The selection of a starting material is a critical decision in a synthetic campaign. Here, we compare this compound to logical alternatives.
| Feature | This compound | 1-Indanone (Unsubstituted) | 5,6-Dimethoxy-1-indanone |
| Electronic Effect | Strong electron-withdrawing | Neutral | Strong electron-donating |
| Carbonyl Reactivity | Enhanced Electrophilicity: Increased reaction rates in nucleophilic additions and condensations (e.g., Knoevenagel, Aldol).[10] | Baseline reactivity. | Reduced Electrophilicity: Slower reaction rates in nucleophilic additions. |
| α-Proton Acidity | Increased acidity, facilitating enolate formation for C-C bond formation.[10] | Baseline acidity. | Decreased acidity. |
| Metabolic Stability | High. The C-F bonds block potential aromatic hydroxylation sites.[5] | Moderate. Aromatic ring is susceptible to oxidative metabolism. | Low. Methoxy groups are prone to O-demethylation, a common metabolic pathway. |
| Biological Role | Scaffold for CNS agents, anti-inflammatory, and anticancer derivatives.[11] | General privileged scaffold, core of Donepezil.[2] | Used in multi-target ligands for Alzheimer's disease. |
Causality Behind the Choice: For synthetic efficiency, this compound is often superior to its unsubstituted analog. The heightened electrophilicity of its carbonyl group can lead to higher yields and faster reactions, reducing costs and simplifying purification.[10] When compared to methoxy-substituted indanones, the difluoro variant offers a significant advantage in metabolic stability, a critical parameter for developing drugs with favorable pharmacokinetic profiles.
Key Experimental Protocols
Trustworthy and reproducible protocols are the foundation of scientific progress. Below are representative methodologies for the synthesis and evaluation of fluorinated indanone derivatives.
Protocol 1: Synthesis of a Fluorinated Indanone Scaffold
This protocol describes the intramolecular Friedel-Crafts acylation, a robust and common method for synthesizing the indanone core.[6][13]
Caption: Synthesis via intramolecular Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3,4-Difluorophenyl)propanoic acid (1.0 eq).
-
Acid Addition: Slowly and carefully add polyphosphoric acid (PPA) or chlorosulfonic acid (approx. 10 volumes) to the starting material with stirring.[6][13] Note: These are highly corrosive reagents and must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature, then carefully pour it onto crushed ice to quench the reaction.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: In Vitro Anti-inflammatory Assay
This protocol is used to evaluate the ability of indanone derivatives to suppress inflammatory responses in immune cells.[14]
Step-by-Step Methodology:
-
Cell Culture: Culture murine primary macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a derivative of this compound) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the cytokine production).
Caption: Potential anti-inflammatory mechanism of indanone derivatives.
Conclusion and Future Outlook
This compound is more than just another building block; it is a strategic tool for overcoming common challenges in drug discovery. Its unique combination of a privileged indanone core and the advantageous properties of fluorine substitution provides a clear path to enhancing the potency, selectivity, and pharmacokinetic profiles of new chemical entities. The enhanced reactivity of its carbonyl group offers tangible benefits in synthetic efficiency over non-fluorinated analogs. As demonstrated in the development of centrally acting agents, the difluoro-indanone scaffold enables the creation of rigid, metabolically robust molecules with high therapeutic potential. Future research will undoubtedly continue to leverage this versatile platform to develop next-generation inhibitors for a wide array of diseases, from neurodegeneration to cancer and inflammatory disorders.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Indanylidenes. 1. Design and synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a potent, centrally acting muscle relaxant with antiinflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 5,6-Difluoro-1-indanone
For researchers and drug development professionals, the synthesis and application of novel compounds like 5,6-Difluoro-1-indanone are routine. However, the lifecycle of these critical reagents extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Immediate Safety and Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's inherent hazards is paramount. This compound is classified with several key hazard warnings that dictate its handling and disposal requirements.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
| Property | Value | Source |
| CAS Number | 161712-77-2 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
The "Why" Behind the Waste Stream: Causality in Disposal Choices
The presence of two fluorine atoms on the aromatic ring of this compound places it squarely in the category of halogenated organic compounds . This classification is the single most important factor determining its disposal pathway. Halogenated organics are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.
The primary and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[2][3] This process is designed to achieve complete destruction of the molecule, breaking the strong carbon-fluorine bonds and preventing the formation of harmful dioxins or furans. Incineration for halogenated compounds requires higher temperatures, typically around 1800 to 2200°F (982 to 1204°C), and a longer residence time (e.g., 2.0 seconds) to ensure a destruction and removal efficiency (DRE) of greater than 99.99%.[3]
Disposal via landfill is not a responsible or compliant option for this class of chemical. Similarly, it must never be disposed of down the drain, as this can interfere with wastewater treatment processes and introduce persistent pollutants into aquatic ecosystems.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for collecting and disposing of waste containing this compound. This workflow ensures safety within the laboratory and compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.
Part 1: Waste Segregation and Collection
-
Designate a Waste Stream: All waste materials containing this compound must be treated as Hazardous Waste . A dedicated waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids" must be established.
-
Solid Waste Collection:
-
Place pure this compound, contaminated spatulas, weigh boats, and other solid materials into a designated, rigid, and clearly labeled hazardous waste container.
-
Contaminated disposables such as gloves and absorbent wipes should also be collected in this container.
-
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, dedicated "Halogenated Organic Liquid Waste" container.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [4] Keeping these streams separate is often more cost-effective for disposal and is a best practice for waste management.
-
Never mix this waste with aqueous, acidic, or basic waste streams to prevent unintended reactions. Halogenated organics are incompatible with mineral acids and caustics, which can lead to heat generation and the release of toxic gases.[2]
-
-
Rinsate Collection:
-
When triple-rinsing glassware that contained this compound, the first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.
-
Part 2: Container Management and Labeling
-
Container Selection: Use only containers that are chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass bottles with secure, screw-top caps are appropriate. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other components in the waste mixture with their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste was added).
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and reduces the risk of spills.
Part 3: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the properly labeled waste containers in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel. The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.
-
Volume Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream (or 1 quart of acutely hazardous waste) in your SAA.
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time per your institution's policy (often not to exceed one year), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills of the solid, a dust mask or respirator may be necessary.
-
Contain the Spill:
-
For Solids: Gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid creating airborne dust. Place the collected material into a hazardous waste container.
-
For Liquids/Solutions: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and wipe clean. Place all cleanup materials (absorbent, wipes, gloves) into the designated hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policy.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment, while upholding the highest standards of scientific practice.
References
Personal protective equipment for handling 5,6-Difluoro-1-indanone
An In-depth Technical Guide to Personal Protective Equipment for Handling 5,6-Difluoro-1-indanone
Hazard Assessment of this compound
This compound is a fluorinated aromatic ketone. While comprehensive toxicological data for this specific compound is not extensively published, data from structurally similar compounds, such as 5-Fluoro-1-indanone and 5,7-Difluoro-1-indanone, and general knowledge of fluorinated organic compounds allow for a robust hazard assessment.
The primary hazards are:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][2]
The presence of fluorine atoms can alter the reactivity and biological properties of the molecule.[3] During thermal decomposition or in the event of a fire, fluorinated organic compounds can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[3][4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial. The foundation of safety begins with engineering controls, primarily the use of a certified chemical fume hood to minimize inhalation exposure.[5] PPE serves as the final barrier between the researcher and the chemical.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement : Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][6][7]
-
Enhanced Protection : When there is a significant risk of splashing or a highly exothermic reaction is anticipated, a face shield must be worn in addition to chemical splash goggles.[3][8]
Hand Protection
Proper glove selection is critical to prevent skin contact and absorption. This compound's classification as a ketone influences glove choice.
-
Glove Material : Disposable nitrile gloves provide a good barrier for incidental contact with a broad range of chemicals and are a suitable choice.[8] For prolonged handling or when working with solutions, consulting the glove manufacturer's compatibility chart is essential.[3] Avoid natural rubber gloves, which may offer poor protection against ketones.[9]
-
Gloving Practice : Double-gloving is recommended to provide an extra layer of protection, especially during tasks with a higher risk of contamination.[3] Gloves must be inspected for any signs of degradation or punctures before each use.[1] Contaminated gloves should be disposed of immediately in accordance with hazardous waste procedures.
Body Protection
To protect against skin exposure from spills or splashes, appropriate body protection is necessary.
-
Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.[8]
-
Apparel : Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory. Polyester and acrylic fabrics should be avoided.[8]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Fume Hood : All handling of this compound solid and its solutions should be conducted within a properly functioning chemical fume hood to keep airborne concentrations low.[6][10]
-
Respirator : If engineering controls are insufficient to maintain exposure below permissible limits, or during a large-scale spill cleanup, a NIOSH-approved respirator is required.[5][6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
The following table summarizes the recommended PPE for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (small quantity) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat, Full-Coverage Clothing & Shoes | Work within a Chemical Fume Hood |
| Preparing Solutions / Running Reactions | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat, Full-Coverage Clothing & Shoes | Work within a Chemical Fume Hood |
| Large-Scale Work or High Splash Potential | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Work within a Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit or Coveralls | NIOSH-Approved Respirator (as needed) |
Operational Plan: A Step-by-Step PPE Protocol
Adherence to a strict protocol for donning and doffing PPE minimizes the risk of accidental exposure.
Donning (Putting On) PPE
-
Attire Check : Confirm you are wearing long pants and fully closed shoes.
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Gloves (Inner Pair) : If double-gloving, don the first pair of nitrile gloves.
-
Eye Protection : Put on chemical splash goggles.
-
Face Shield : If required, place the face shield over the goggles.
-
Gloves (Outer Pair) : Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE
This process is designed to prevent contact with any contaminated surfaces.
-
Outer Gloves : Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles : Remove the face shield (if used), followed by the goggles, handling them by the sides or straps.
-
Lab Coat : Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Inner Gloves : Remove the final pair of gloves.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures for Exposure
In the event of an exposure, immediate and correct first aid is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air at once.[2] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6] Seek immediate medical attention.[2]
Disposal Plan for Contaminated PPE and Waste
All waste and disposable PPE contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Segregation : All waste containing this compound must be segregated from other laboratory waste streams.[11]
-
Contaminated PPE : Place all contaminated disposable items, such as gloves, wipes, and absorbent paper, into a dedicated, clearly labeled hazardous waste bag. This bag should then be placed within a rigid, sealed container.[11]
-
Empty Containers : Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[11]
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant," "Toxic").[11]
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA). Containers must be kept securely closed except when adding waste and should be stored in secondary containment.[11]
-
Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed disposal company. Never dispose of this compound or contaminated materials down the drain or in the regular trash.[11]
Visual Workflow: PPE Selection for this compound
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fluoropolymers.eu [fluoropolymers.eu]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
